4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWROWIGUGMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxyindole-Thiazole Amine Derivatives: Synthesis, Bioactivity, and Therapeutic Prospects
Abstract
The hybridization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This technical guide provides a comprehensive review of 6-methoxyindole-thiazole amine derivatives, a class of compounds uniting the biologically significant indole nucleus with the versatile thiazole ring. While direct literature on this specific hybrid is emerging, this document synthesizes foundational knowledge from studies on its constituent moieties to build a predictive framework for its design, synthesis, and therapeutic application. We will delve into rational synthetic strategies, explore the profound impact of the 6-methoxy substituent on the indole core, and analyze the structure-activity relationships (SAR) that govern the diverse pharmacological activities of thiazole amines—primarily as anticancer and antimicrobial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental design and providing detailed protocols to accelerate research and development in this promising area.
Introduction: The Rationale for Hybridization
In the quest for novel therapeutics, the molecular hybridization strategy has proven to be exceptionally powerful.[1] This approach involves the covalent linking of two or more distinct pharmacophoric units to create a single hybrid molecule. The goal is to harness synergistic effects, engage multiple biological targets, or improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent molecules.[1]
The 6-methoxyindole-thiazole amine scaffold is a prime example of this design philosophy. It combines two well-established, biologically active heterocycles:
-
The 6-Methoxyindole Core: The indole ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The addition of a methoxy group at the 6-position is a critical modification. SAR studies have frequently confirmed that a methoxy group at this position can lead to higher biological activity compared to halogens or other substituents.[2] This enhancement is often attributed to its ability to act as a hydrogen bond acceptor and its favorable electronic properties, which can modulate binding affinity to target proteins such as protein kinases.[3]
-
The Thiazole Amine Moiety: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore found in a wide array of approved drugs, including the antimicrobial sulfathiazole and the anticancer agent Dasatinib.[1][2][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[5][6] The 2-aminothiazole substitution pattern is particularly common and serves as a crucial building block for many bioactive compounds.[5][7]
By combining these two moieties, we hypothesize the creation of novel derivatives with potent and potentially selective activity, particularly in the realms of oncology and infectious diseases.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 6-methoxyindole-thiazole amine derivatives can be logically approached by leveraging established heterocyclic chemistry reactions. The most prominent and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[2][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.
A plausible and efficient synthetic route would involve a multi-step process starting from 6-methoxyindole.
Proposed Synthetic Workflow:
-
Acylation of 6-Methoxyindole: The indole nucleus is first activated by acylation at the C3 position, which is the most nucleophilic site. This is typically achieved using chloroacetyl chloride or bromoacetyl bromide in the presence of a suitable base to yield a 3-(haloacetyl)-6-methoxyindole intermediate. This intermediate is the key α-haloketone required for the Hantzsch synthesis.
-
Hantzsch Cyclocondensation: The α-haloketone intermediate is then reacted with a substituted thiourea. The choice of thiourea dictates the final amine substitution on the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the 2-amino-thiazole ring.
This workflow provides a robust and modular approach, allowing for the generation of a diverse library of derivatives by simply varying the substituted thiourea in the final step.
Pharmacological Activities and Therapeutic Potential
The therapeutic promise of this scaffold lies in the proven bioactivities of its components. The primary areas of interest are oncology and infectious diseases.
Anticancer Activity
Thiazole derivatives are well-documented anticancer agents, acting through various mechanisms.[8] Many function as potent inhibitors of protein kinases, which are critical enzymes that regulate cell proliferation, differentiation, and survival. Their deregulation is a hallmark of many cancers.
Mechanism of Action: Kinase Inhibition
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives tumor growth. The nitrogen atom in the thiazole ring often plays a crucial role by forming hydrogen bonds with key amino acid residues in the kinase hinge region.[8] The 6-methoxyindole moiety can provide additional hydrophobic and hydrogen bonding interactions, enhancing both potency and selectivity.
Key kinase targets for which thiazole derivatives have shown inhibitory activity include:
-
VEGFR-2: A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[9]
-
CDKs (Cyclin-Dependent Kinases): Enzymes that control the cell cycle. Inhibiting CDKs can arrest cancer cells in a specific phase of the cell cycle, leading to apoptosis.[9]
-
BRAF Kinase: A component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[1]
A study on isoxazole-linked benzothiazole derivatives, which are structurally analogous, showed significant cytotoxicity against various cancer cell lines, including Colo205, with IC₅₀ values in the low micromolar range.[10] Similarly, other thiazole hybrids have demonstrated potent cytotoxicity against HeLa, A549, and MCF-7 cell lines.[1]
Table 1: Representative Anticancer Activity of Thiazole-Based Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Amino Acid Hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 | [1][11] |
| Pyrazole-Naphthalene-Thiazole | HeLa, HepG2 | 0.86 - 8.49 | [2] |
| Benzothiazole Derivatives | Colo205 | 5.04 - 13 | [10] |
| Isatin-Imidazo[2,1-b]thiazole | MCF-7 | 8.38 - 11.67 | [12] |
| 4-Hydroxybenzylidene-thiazolones | MCF-7, HepG2 | 2.57 - 7.26 | [9] |
Antimicrobial Activity
The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of new and effective antimicrobial agents.[7][13] Thiazole derivatives have long been investigated for their antimicrobial properties. The core thiazole structure is a "toxophoric unit" that can be readily functionalized to enhance activity against a broad spectrum of pathogens.[14]
The amphiphilic nature of certain thiazole derivatives allows them to integrate into and disrupt microbial cell membranes, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria.[15] Studies have shown that some 2,4-disubstituted thiazoles exhibit significant activity against S. aureus, B. subtilis, and E. coli, with MIC values in the low micromolar range.[16] The introduction of specific substituents, such as nitro groups, has been shown to be particularly important for potent antimicrobial action.[15]
Structure-Activity Relationship (SAR) Insights
Synthesizing data from various studies on thiazole and indole derivatives allows us to predict key SAR trends for the 6-methoxyindole-thiazole amine scaffold.[11][17]
-
The 6-Methoxy Group on Indole: As established, the 6-methoxy group is anticipated to be a positive modulator of activity, likely through H-bond accepting interactions within a target's active site.[2] Hydroxyl derivatives at this position have also shown high activity, suggesting the importance of an oxygen-containing functional group.[3]
-
Substitution on the Thiazole Amine: The nature of the substituent on the amine of the thiazole ring is critical.
-
Aromatic/Heterocyclic Rings: The introduction of additional rings (e.g., phenyl, pyrimidine, furan) can lead to additional π-π stacking or hydrophobic interactions, often increasing potency.[1][2]
-
Alkyl Chains: Increasing the length of an alkyl chain can sometimes increase antiproliferative activity, but this effect is highly dependent on the specific biological target.[10]
-
-
Substitution at C4/C5 of the Thiazole Ring: The indole moiety is attached at the C4 position in our proposed synthesis. The C5 position is available for further modification, which could be explored to fine-tune solubility and cell permeability.
Key Experimental Protocols
To facilitate research in this area, we provide standardized protocols for the synthesis and primary biological evaluation of these derivatives.
General Protocol for Synthesis of 2-(Arylamino)-4-(6-methoxy-1H-indol-3-yl)thiazole
-
Step A: Synthesis of 3-(2-bromoacetyl)-6-methoxy-1H-indole
-
Dissolve 6-methoxyindole (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.1 eq) dropwise, followed by the dropwise addition of bromoacetyl bromide (1.1 eq).
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the α-haloketone intermediate.
-
-
Step B: Synthesis of the Final Thiazole Derivative
-
To a solution of 3-(2-bromoacetyl)-6-methoxy-1H-indole (1.0 eq) in absolute ethanol, add the desired aryl-substituted thiourea (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in DMSO and further dilute with cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[9][12]
Future Perspectives and Conclusion
The 6-methoxyindole-thiazole amine scaffold represents a promising, yet underexplored, area for drug discovery. This guide has laid a foundational framework by synthesizing disparate literature into a cohesive, predictive model for the design and evaluation of these hybrid molecules.
Future Directions:
-
Library Synthesis: Execution of the proposed synthetic protocols to generate a diverse library of compounds for screening.
-
Target Identification: For active compounds, employ biochemical and cellular assays to identify specific molecular targets (e.g., kinase profiling).
-
ADME-Tox Profiling: Evaluate lead compounds for their metabolic stability, permeability, and preliminary toxicity to ensure they possess drug-like properties.
-
In Vivo Studies: Advance the most promising candidates into preclinical animal models for efficacy and safety evaluation.
References
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. Available from: [Link]
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Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2025). ResearchGate. Available from: [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. Available from: [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available from: [Link]
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Systematic Review On Thiazole And Its Applications. (n.d.). KUEY. Available from: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical and Life Sciences. Available from: [Link]
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A structure-activity relationship study of thiazole derivatives with h1-antihistamine. (n.d.). Acta Poloniae Pharmaceutica. Available from: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available from: [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Available from: [Link]
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Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease. (2025). The Hong Kong Polytechnic University Institutional Repository. Available from: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. Available from: [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Royal Society of Chemistry. Available from: [Link]
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Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry. Available from: [Link]
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Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024). Molecules. Available from: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Chem. Proc.. Available from: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available from: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available from: [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. Available from: [Link]
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Review on Chemical-Biological Applications of Thiazole Derivatives. (2020). Scientific Forefront. Available from: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. Available from: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available from: [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). Bioorganic & Medicinal Chemistry. Available from: [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
- Thiazole derivatives used as pi 3 kinase inhibitors. (2009). Google Patents.
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Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). Molecules. Available from: [Link]
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Short Review on Thiazole Derivative. (2019). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Available from: [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Asian Journal of Research in Chemistry. Available from: [Link]
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biological activity of 4-(indol-3-yl)thiazol-2-amine analogs
Biological Activity of 4-(indol-3-yl)thiazol-2-amine Analogs
Executive Summary
The 4-(indol-3-yl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, effectively bridging the pharmacophoric properties of the indole ring (biomimetic of tryptophan/serotonin) with the thiazole moiety (a common linker in kinase inhibitors). This hybrid scaffold exhibits a dual-therapeutic profile , showing potent efficacy as both an antimicrobial agent (targeting bacterial cell wall synthesis via MurB) and an anticancer agent (targeting receptor tyrosine kinases and inducing apoptosis).
This technical guide provides a rigorous analysis of the biological mechanisms, structure-activity relationships (SAR), and experimental protocols necessary for the development of these analogs.
Chemical Scaffold & Structure-Activity Relationship (SAR)
The core structure consists of an indole ring attached at the C3 position to the C4 position of a 2-aminothiazole. The biological activity is highly tunable based on substitutions at three key vectors:
| Vector | Position | Modification Effect |
| R1 | Indole Nitrogen (N1) | Methylation often decreases antibacterial potency against Gram(-) bacteria but may enhance lipophilicity for CNS penetration. Unsubstituted N-H is crucial for H-bonding in some kinase pockets. |
| R2 | Thiazole Amine (C2-NH2) | Acylation or Hydrazone formation significantly expands the active site binding. Propan-2-ylidenhydrazine substitutions (e.g., Compound 5x ) have shown superior MRSA activity compared to free amines. |
| R3 | Indole C5/C6 | Halogenation (Cl, Br, F) at C5 increases metabolic stability and affinity for hydrophobic pockets in enzymes like CYP51 (fungal target) or EGFR (cancer target). |
Primary Biological Activities
Antimicrobial Activity (Antibacterial & Antifungal)
Recent studies (Simakov et al., 2021) have validated this scaffold as a potent countermeasure against multidrug-resistant (MDR) pathogens.
-
Mechanism of Action (MOA):
-
Antibacterial: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , a critical enzyme in the peptidoglycan biosynthesis pathway of bacteria. Unlike β-lactams which target PBPs, MurB inhibitors work intracellularly, offering a novel mechanism against MRSA.
-
Antifungal: Inhibition of Lanosterol 14α-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol, leading to fungal membrane destabilization.
-
-
Key Data Points:
Anticancer Activity
The indole-thiazole hybrid mimics the ATP-binding motif of various kinases, making it a scaffold of choice for designing Type I/II kinase inhibitors.
-
Mechanism of Action (MOA):
-
Kinase Inhibition: Targets EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , blocking downstream Ras/Raf/MEK/ERK proliferation pathways.
-
Apoptosis Induction: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.
-
Necroptosis (Emerging): Structurally related thiazoles (e.g., Necrostatin analogs) inhibit RIPK1 , suggesting potential for this scaffold to modulate programmed necrosis in apoptosis-resistant tumors.
-
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism of action for these analogs, distinguishing between prokaryotic (bacterial) and eukaryotic (cancer) targets.
Caption: Dual-mechanism pathway showing MurB inhibition in bacteria and RTK/Bcl-2 modulation in cancer cells.
Experimental Protocols
Synthesis: Hantzsch Thiazole Condensation
This protocol outlines the synthesis of the core scaffold.
Reagents:
-
3-(α-chloroacetyl)indole (1.0 eq)
-
Thiourea or N-substituted thiourea (1.2 eq)
-
Ethanol (Absolute)
-
NaHCO₃ (Solid)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3-(α-chloroacetyl)indole in absolute ethanol (10 mL/mmol).
-
Addition: Add 1.2 equivalents of thiourea. If the thiourea is an HCl salt, add 1.2 equivalents of NaHCO₃ to neutralize.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1) until the starting indole disappears (typically 2–4 hours).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.
-
Neutralization: Pour the mixture into ice-cold water. Basify to pH 8–9 using 10% NH₄OH or Na₂CO₃ solution to liberate the free base.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from ethanol/DMF mixtures to obtain the pure 4-(indol-3-yl)thiazol-2-amine.
Antimicrobial Assay (Microdilution Method)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) containing 5% DMSO. Range: 0.01 – 2.0 mg/mL.
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL of INT dye (p-iodonitrotetrazolium violet). Incubate for 30 mins. A color change from yellow to pink indicates bacterial growth. The lowest concentration with no color change is the MIC.
Synthesis Workflow Visualization
Caption: Synthesis workflow via Hantzsch condensation starting from indole precursors.
References
-
Simakov, S., et al. (2021).[2] "4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation." Pharmaceuticals, 14(11), 1096.[1] Link
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link
-
Wang, Z., et al. (2025).[3] "Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)." PMC. Link
-
Geronikaki, A., et al. (2003). "Thiazolyl-indole derivatives as potent anticancer agents."[4][5] Journal of Medicinal Chemistry. (Contextual Reference for SAR).
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Technical Whitepaper: 4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
A Comprehensive Guide to Synthesis, Properties, and Biological Applications
Executive Summary
The compound 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine represents a specialized scaffold in medicinal chemistry, merging the privileged structures of an indole and an aminothiazole. This hybrid architecture is frequently explored in drug discovery for its potential as a kinase inhibitor (targeting CDKs, GSK-3
While the specific CAS number for this exact regioisomer is not widely indexed in public commercial catalogs—distinguishing it from its 5-isomer counterpart (CAS 1134334-48-7)—its synthesis and utility are well-grounded in the literature of heterocyclic chemistry. This guide provides a definitive technical roadmap for researchers, detailing the chemical identity, a validated synthetic pathway via the Hantzsch thiazole synthesis, and the pharmacological rationale for its deployment in high-throughput screening.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Identification
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 245.30 g/mol
-
Structural Class: Indole-thiazole hybrid; 2-aminothiazole derivative.
-
CAS Number Status: Note: This specific 4-isomer is a research-grade compound often synthesized in-situ or on-demand. It is distinct from the commercially available 5-isomer (CAS 1134334-48-7).
Calculated Properties (In Silico)
| Property | Value | Context |
| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic enough for cell permeability; suitable for oral bioavailability studies. |
| Topological Polar Surface Area (TPSA) | ~70-80 | Indicates good potential for membrane penetration (<140 |
| H-Bond Donors | 3 (Indole NH, Thiazole | Critical for active site binding (e.g., Hinge region of kinases). |
| H-Bond Acceptors | 3 (Methoxy O, Thiazole N, Thiazole S) | Facilitates interaction with catalytic residues. |
Synthetic Pathway: The Hantzsch Protocol
The most robust method for synthesizing 4-(indol-3-yl)-thiazol-2-amines is the Hantzsch Thiazole Synthesis . This reaction couples an
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Thiourea: Provides the N-C-S fragment and the free amine.
-
3-(2-Bromoacetyl)-6-methoxyindole: The electrophilic partner derived from 6-methoxyindole.
Reaction Scheme Visualization
The following diagram illustrates the stepwise conversion from the starting indole to the final aminothiazole product.
Figure 1: Stepwise synthesis of the target compound via acetylation, bromination, and Hantzsch cyclization.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Acetyl-6-methoxyindole
-
Reagents: 6-Methoxyindole, Dimethylacetamide (DMA), Phosphoryl chloride (
). -
Procedure:
-
Cool DMA (3 eq) to 0°C and add
(1.1 eq) dropwise to form the Vilsmeier complex. -
Add a solution of 6-methoxyindole (1 eq) in DMA.
-
Heat to 70-80°C for 2 hours.
-
Hydrolyze the intermediate with aqueous NaOH (10%) and reflux for 1 hour.
-
Workup: Pour into ice water. The precipitate is 3-acetyl-6-methoxyindole.[1]
-
Validation: Check melting point (approx. 240°C dec) or NMR (Singlet at
2.5 ppm for acetyl ).
-
Step 2: -Bromination
-
Reagents: 3-Acetyl-6-methoxyindole, Phenyltrimethylammonium tribromide (PTAB) or Copper(II) bromide (
). -
Rationale: PTAB is preferred over elemental bromine (
) to avoid ring bromination on the electron-rich indole. -
Procedure:
-
Dissolve 3-acetyl-6-methoxyindole (1 eq) in THF/Ethanol (1:1).
-
Add PTAB (1 eq) portion-wise at room temperature.
-
Stir for 2-4 hours until the starting material is consumed (monitor via TLC).
-
Workup: Evaporate solvent, wash the residue with water to remove ammonium salts. Recrystallize from ethanol.
-
Step 3: Hantzsch Cyclization (Final Assembly)
-
Reagents: 3-(Bromoacetyl)-6-methoxyindole, Thiourea, Ethanol (absolute).
-
Procedure:
-
Suspend the bromoacetyl intermediate (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (10 mL).
-
Heat to reflux for 2-6 hours. The mixture will typically become homogeneous before a precipitate forms (the HBr salt of the product).
-
Cool to room temperature.
-
Neutralization: Collect the solid and suspend in water. Adjust pH to ~8-9 using aqueous ammonia (
) or sodium bicarbonate ( ) to liberate the free base. -
Purification: Filter the free base, wash with water, and recrystallize from Ethanol/DMF mixtures.
-
Biological Context & Mechanism of Action
The 2-aminothiazole moiety acts as a bioisostere for the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of various kinases. The indole core provides hydrophobic interactions and stabilizes the orientation within the active site.
Target Specificity (SAR Insights)
-
Cyclin-Dependent Kinases (CDKs): The amine group at position 2 of the thiazole typically forms a critical hydrogen bond with the hinge region backbone (e.g., Leu83 in CDK2).
-
GSK-3
: Indole-thiazoles are potent inhibitors of Glycogen Synthase Kinase-3 , relevant in neurodegenerative diseases and Wnt signaling. -
Antimicrobial Activity: The cationic nature of the thiazole at physiological pH can disrupt bacterial cell membranes or inhibit DNA gyrase B.
Signaling Pathway Visualization
The following diagram depicts the potential impact of the compound on the Wnt/
Figure 2: Mechanism of Action - Inhibition of GSK-3
Safety & Handling (MSDS Highlights)
While specific toxicological data may be sparse for this research compound, handle it as a potent bioactive agent.
-
Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation) - Category 3/4 (Predicted based on aminothiazoles).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection.
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
-
Storage: Store at -20°C, desiccated, and protected from light (indoles are light-sensitive).
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Thiazol)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Indole-Thiazole Kinase Inhibitors: Peifer, C., et al. (2006). "Design, synthesis, and biological evaluation of novel 3-substituted indole-based inhibitors of protein kinase C." Journal of Medicinal Chemistry, 49(26), 7549-7553.
-
Antimicrobial Activity of Indole-Thiazoles: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701.
-
Starting Material (3-Acetyl-6-methoxyindole): PubChem Compound Summary for CID 70679.
-
Related Isomer (5-Indolyl-thiazole): ChemScene Product Data for CAS 1134334-48-7.
Sources
molecular weight and formula of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Executive Summary
The compound 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine represents a privileged scaffold in medicinal chemistry, combining the electron-rich indole core with a pharmacologically active aminothiazole moiety. This specific derivative, characterized by the 6-methoxy substitution on the indole ring, is of significant interest in the development of kinase inhibitors (particularly for CDKs and GSK-3
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic pathway via the Hantzsch thiazole synthesis, and its potential applications in therapeutic development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The precise molecular weight and formula are critical for stoichiometric calculations and mass spectrometry validation.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C | Confirmed via atomic summation |
| Molecular Weight | 245.30 g/mol | Monoisotopic Mass: ~245.06 |
| CAS Registry Number | Not widely listed; see 1134334-48-7 for 5-isomer | Note: Commercial databases often conflate the 4- and 5-isomers.[1] The Hantzsch product described here is the 4-isomer. |
| Solubility | DMSO, DMF, Methanol (warm) | Poor solubility in water; improved by salt formation (e.g., HCl) |
| Appearance | Yellow to orange crystalline solid | Typical for conjugated aminothiazoles |
Structural Constitution
The molecule consists of two heteroaromatic systems:
-
Indole Core: Substituted at position 3 (linkage) and position 6 (methoxy group). The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the indole ring, which can enhance binding affinity in hydrophobic pockets of enzymes.
-
Thiazole Ring: A 2-amino-1,3-thiazole ring attached at its 4-position to the indole. This moiety is a classic bioisostere for amide bonds and a key pharmacophore in kinase inhibitors.
Synthetic Pathway: The Hantzsch Protocol
The most robust and authoritative method for synthesizing 4-(indol-3-yl)thiazoles is the Hantzsch Thiazole Synthesis . This route ensures the correct regiochemistry (thiazole attached at position 4).
Reaction Scheme Visualization
Figure 1: Step-wise synthesis of the target molecule via Hantzsch cyclization.
Detailed Experimental Protocol
Step 1: Preparation of 3-(2-Chloroacetyl)-6-methoxyindole
Objective: Functionalize the C3 position of the indole with an
-
Reagents: 6-Methoxyindole (1.0 eq), Chloroacetyl chloride (1.2 eq), Pyridine (1.5 eq) or Aluminum Chloride (
) in . -
Procedure:
-
Dissolve 6-methoxyindole in anhydrous dichloromethane (DCM) or dioxane.
-
Add pyridine (base) to scavenge HCl.
-
Add chloroacetyl chloride dropwise at 0°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench with ice water. The product often precipitates. Filter and wash with cold water/ethanol.
-
Yield Expectation: 70-85%.
-
Step 2: Hantzsch Cyclization
Objective: Form the aminothiazole ring.
-
Reagents: 3-(2-Chloroacetyl)-6-methoxyindole (from Step 1), Thiourea (1.2 eq).
-
Solvent: Absolute Ethanol or Methanol.
-
Procedure:
-
Suspend the
-halo ketone in ethanol. -
Heat to reflux (approx. 78°C) for 4-6 hours. The suspension typically clears as the reaction proceeds, then the product may precipitate as the hydrobromide/hydrochloride salt.
-
Neutralization: Cool the mixture. If the product is a salt, neutralize with aqueous ammonia (
) or sodium acetate to liberate the free base. -
Purification: Recrystallize from ethanol/water or DMF/water.
-
-
Validation:
-
TLC: Mobile phase 5% Methanol in DCM. The product will be more polar than the starting ketone.
-
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.
| Technique | Expected Signal | Interpretation |
| Indole NH proton (exchangeable with D | ||
| Thiazole NH | ||
| Thiazole C5-H . This singlet is diagnostic for the 4-substituted thiazole ring. | ||
| Methoxy group (-OCH | ||
| Mass Spectrometry | m/z 246.3 [M+H] | Protonated molecular ion (ESI+). |
| IR Spectroscopy | ~3400, 3200 cm | Primary amine (NH |
Biological Context & Applications[2][5][6][8][9][12]
The 4-(indol-3-yl)-1,3-thiazol-2-amine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple types of protein targets with high affinity.
Mechanism of Action: Kinase Inhibition
This molecule acts as an ATP-competitive inhibitor. The aminothiazole moiety functions as a hinge-binder, forming hydrogen bonds with the kinase hinge region (e.g., in CDK2, GSK-3
-
Role of 6-Methoxy: The methoxy group at the 6-position of the indole is critical. It often occupies a specific hydrophobic pocket (e.g., the "gatekeeper" region) and can improve metabolic stability compared to the unsubstituted indole.
Antimicrobial & Antifungal Potential
Recent studies (see References) have highlighted the efficacy of indolyl-thiazoles against:
-
Bacteria: Staphylococcus aureus (including MRSA) and Salmonella typhimurium.
-
Fungi: Candida albicans.[5]
-
Mechanism: Inhibition of biofilm formation and potential interference with bacterial cell wall synthesis (MurB inhibition).
Biological Pathway Diagram
Figure 2: Pharmacological interaction map for the indolyl-thiazole scaffold.
References
-
MDPI (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available at: [Link][6]
-
PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine (Analogous Scaffold Data).[1] Available at: [Link]
-
European Journal of Medicinal Chemistry (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. Available at: [Link]
Sources
- 1. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Indole-Thiazole Hybrid: A Pharmacophore Guide for Medicinal Chemists
Executive Summary
The hybridization of indole and thiazole scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. By fusing the indole moiety—mimicking the amino acid tryptophan and naturally occurring alkaloids—with the thiazole ring, a pharmacophore found in epothilones and bleomycins, researchers can generate agents with dual-targeting capabilities. This guide dissects the Structure-Activity Relationship (SAR) of these hybrids, focusing on their dominant application as tubulin polymerization inhibitors and emerging roles in overcoming multidrug resistance (MDR).
The Pharmacophore Rationale
The indole-thiazole hybrid is not merely a combination of two rings but a strategic design to occupy specific hydrophobic pockets in enzymes and receptors.
-
Indole (The Anchor): Acts as a hydrogen bond donor (NH) and a
-stacking agent. It frequently occupies the space reserved for adenine in kinase ATP-binding pockets or the hydrophobic sub-pockets of the colchicine binding site in tubulin. -
Thiazole (The Linker/Effector): A bioisostere of the peptide bond but with restricted conformation. It serves as a rigid spacer that positions aryl substituents at precise angles, crucial for fitting into the interface between
- and -tubulin. -
The "Hybrid" Advantage: Single-molecule polypharmacology. These hybrids often inhibit tubulin polymerization while simultaneously targeting kinases (e.g., EGFR, VEGFR) or DNA gyrase, reducing the likelihood of resistance development.
Synthetic Strategy: The Hantzsch Protocol
The most robust method for constructing these hybrids is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an
Reaction Workflow
The synthesis typically proceeds in a stepwise manner:
-
Precursor Formation: Conversion of Indole-3-carbaldehyde to a thiosemicarbazone.
-
Cyclization: Reaction with a substituted phenacyl bromide (
-haloketone). -
Dehydration: Formation of the aromatic thiazole ring.
Figure 1: Step-wise workflow for the Hantzsch synthesis of Indole-Thiazole hybrids.
Detailed SAR Analysis
The biological activity of these hybrids is tightly controlled by substitutions at four critical zones.
Zone A: The Indole Ring (N1, C3, C5)
-
C5 Position (Electronic Modulation): This is the most sensitive region for metabolic stability.
-
Insight: Electron-Withdrawing Groups (EWGs) like -F, -Cl, or -Br at C5 increase lipophilicity and metabolic half-life. In tubulin inhibitors, a C5-methoxy (-OMe) group often mimics the natural product combretastatin A-4 (CA-4).
-
-
N1 Position (Solubility vs. Binding):
-
Insight: Alkylation (e.g., N-Methyl ) can increase cellular permeability by reducing polarity. However, if the target requires a hydrogen bond donor (as seen in some kinase pockets), the free -NH must be preserved.
-
-
C3 Position (Linkage): The attachment point for the thiazole. C3 is preferred over C2 because it mimics the tryptophan side chain geometry.
Zone B: The Linker[2]
-
Hydrazone Linker (
): Provides a "kink" in the structure, allowing the molecule to adopt a butterfly-like conformation essential for the colchicine binding site. -
Direct Bond: Increases rigidity. Too much rigidity can prevent the "induced fit" required for enzyme inhibition.
Zone C: The Thiazole Ring (C2, C4)
-
C4 Position (The Hydrophobic Clamp):
-
Critical Insight: Substitution with a 3,4,5-trimethoxyphenyl ring is the "gold standard" for antitubulin activity. This motif fits into the hydrophobic pocket of
-tubulin. -
Antimicrobial Variation: For DNA gyrase inhibition, replacing the trimethoxy group with a 4-nitrophenyl or 4-chlorophenyl group often shifts activity from anticancer to antibacterial.
-
SAR Summary Data (Representative Trends)
Data synthesized from recent high-impact studies (2022-2025).
| Compound Class | Indole Substitution (R1) | Thiazole Substitution (R2) | Primary Activity | IC50 / MIC Target |
| Tubulin Inhibitor | 5-Methoxy | 3,4,5-Trimethoxyphenyl | Anticancer (MCF-7) | 0.01 - 0.5 |
| General Cytotoxic | 5-Chloro | 4-Fluorophenyl | Broad Spectrum Cancer | 2.0 - 5.0 |
| Antimicrobial | 5-H (Unsub) | 4-Nitrophenyl | Antibacterial (S. aureus) | 4 - 8 |
| Inactive/Low | N-Benzyl (Bulky) | Methyl (Aliphatic) | N/A | > 50 |
Mechanism of Action: Tubulin Destabilization
The primary anticancer mechanism for optimized indole-thiazole hybrids is the disruption of microtubule dynamics.
The Pathway[3][4]
-
Binding: The hybrid enters the cell and binds to the Colchicine Binding Site located at the interface of
- and -tubulin heterodimers. -
Inhibition: It prevents the polymerization of tubulin into microtubules.
-
Arrest: The cell fails to form the mitotic spindle, leading to cell cycle arrest at the G2/M phase .
-
Death: Prolonged arrest triggers apoptotic signaling (Bcl-2 downregulation, Bax upregulation).
Figure 2: Pharmacological cascade of tubulin-targeting indole-thiazole hybrids.
Experimental Protocols
Protocol A: Synthesis of 3-(2-thiazolyl)hydrazone-indole
Use this protocol to generate the core scaffold.
-
Reagents: Indole-3-carbaldehyde (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat.).
-
Step 1 (Condensation): Dissolve indole-3-carbaldehyde in ethanol. Add thiosemicarbazide and 3 drops of acetic acid. Reflux for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup 1: Cool to RT. Filter the precipitate (thiosemicarbazone intermediate). Recrystallize from ethanol.
-
Step 2 (Cyclization): Dissolve the intermediate (5 mmol) in ethanol (15 mL). Add
-bromoacetophenone (5 mmol). Reflux for 4-6 hours. -
Workup 2: Neutralize the solution with 10%
to precipitate the free base. Filter, wash with water, and recrystallize from ethanol/DMF.
Protocol B: Tubulin Polymerization Assay
Use this assay to validate the mechanism.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.
-
Mixture: In a 96-well plate, mix porcine brain tubulin (2 mg/mL) with PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM
, pH 6.9) and GTP (1 mM). -
Treatment: Add the test compound (at
concentration) or Vehicle (DMSO). Include Colchicine (3 M) as a positive control. -
Measurement: Transfer immediately to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
-
Analysis: A reduction in the Vmax of the fluorescence curve compared to control indicates inhibition.
References
-
Indole-thiazole hybrids with anticancer potential. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). A comprehensive review of recent SAR trends.
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals. (2025).[2] Details the 3,4,5-trimethoxy substitution strategy.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. (2020). Provides the green chemistry protocols for Hantzsch synthesis.
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis. RSC Advances. (2024). Discusses the antimicrobial SAR variations.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Pharmaceuticals. (2024). Review of indole C5 and N1 substitution effects.
Sources
Therapeutic Potential of Methoxy-Substituted Indole Thiazoles
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The fusion of indole and thiazole pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry.[1] While both heterocycles individually exhibit potent biological activities, their conjugation—specifically when modulated by methoxy (-OCH₃) substitutions—yields a synergistic scaffold with enhanced lipophilicity, metabolic stability, and target specificity.
This guide analyzes the methoxy-substituted indole thiazole class, focusing on its tri-modal therapeutic potential: tubulin polymerization inhibition (anticancer) , DNA gyrase inhibition (antimicrobial) , and COX-2 inhibition (anti-inflammatory) . We provide a validated synthetic workflow, detailed Structure-Activity Relationship (SAR) analysis, and self-validating experimental protocols.
Chemical Architecture & Synthesis[2][3]
The Hybrid Rationale
The indole moiety mimics the amino acid tryptophan, facilitating interaction with biological pockets rich in aromatic residues (e.g., the colchicine binding site of tubulin). The thiazole ring acts as a bioisostere for carboxylate or pyridine groups, offering hydrogen bond acceptors and improving cell membrane permeability.
The Methoxy Advantage:
-
Electronic Effect: The methoxy group is a weak electron-donating group (EDG) by resonance, increasing electron density on the aromatic ring, which often strengthens
- stacking interactions with target proteins. -
Pharmacokinetics: It modulates lipophilicity (
), improving oral bioavailability compared to hydroxylated counterparts while avoiding the rapid glucuronidation often seen with free phenols.
Synthetic Pathway: The Hantzsch Coupling
The most robust method for synthesizing these hybrids is the Hantzsch Thiazole Synthesis. This involves the condensation of an indole-3-carbothioamide with an
DOT Diagram 1: Synthetic Pathway
Caption: The Hantzsch coupling pathway condensing an indole thioamide with a phenacyl bromide to yield the thiazole core.
Structure-Activity Relationship (SAR) Analysis
The positioning of the methoxy group is critical for therapeutic selectivity.
| Substitution Site | Effect on Activity | Primary Therapeutic Target |
| Indole C-5 | Increases electron density; mimics melatonin/serotonin structure. | Antimicrobial / Antioxidant |
| Indole C-6 | Steric tolerance is lower; often reduces potency compared to C-5. | N/A |
| Thiazole-Phenyl (para) | Critical for H-bonding with Cys residues (e.g., Cys241 in Tubulin). | Anticancer (Tubulin) |
| Thiazole-Phenyl (meta) | Enhances COX-2 selectivity by fitting the hydrophobic side pocket. | Anti-inflammatory (COX-2) |
DOT Diagram 2: SAR Pharmacophore Map
Caption: Pharmacophore map highlighting the impact of methoxy substitutions on biological activity.
Therapeutic Modules
Module A: Oncology (Tubulin Polymerization Inhibition)
Methoxy-substituted indole thiazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of
-
Key Mechanism: The 3,4,5-trimethoxyphenyl moiety (often attached to the thiazole) mimics the A-ring of Colchicine. The indole ring occupies the hydrophobic pocket usually filled by the B-ring.
-
Efficacy: IC50 values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines have been reported for optimized derivatives.
DOT Diagram 3: Tubulin Inhibition Mechanism
Caption: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.
Module B: Antimicrobial Activity
Compounds with a 5-methoxy indole core exhibit potent activity against Gram-positive bacteria (e.g., MRSA) and fungi (C. albicans).
-
Mechanism: Inhibition of DNA gyrase (topoisomerase II), preventing bacterial DNA replication.
-
Data: MIC values as low as 6.25 µg/mL have been observed, comparable to Ciprofloxacin in specific resistant strains.[2]
Module C: Anti-inflammatory (COX-2 Inhibition)
The thiazole ring serves as a pharmacophore replacement for the pyrazole ring found in Celecoxib.
-
Selectivity: The methoxy group on the phenyl ring helps orient the molecule into the COX-2 secondary pocket (Val523), reducing COX-1 affinity and gastric side effects.
-
Potency: Selectivity indices (SI = IC50 COX-1 / IC50 COX-2) > 50 have been achieved.
Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-4-(4-methoxyphenyl)thiazole
This protocol uses the Hantzsch reaction.[3][4] The formation of a precipitate validates the reaction progress.
Reagents:
-
5-Methoxyindole-3-carbothioamide (1.0 mmol)
-
2-Bromo-4'-methoxyacetophenone (1.0 mmol)
-
Absolute Ethanol (10 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-methoxyindole-3-carbothioamide in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of 2-bromo-4'-methoxyacetophenone.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation Step: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear, and a new fluorescent spot (product) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) usually forms.
-
Neutralization: Filter the solid and suspend it in 10% aqueous ammonia solution to liberate the free base. Stir for 30 mins.
-
Purification: Filter the free base, wash with water, and recrystallize from ethanol.
Protocol 2: Tubulin Polymerization Assay (In Vitro)
Validates the mechanism of action for anticancer candidates.[5]
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain origin)
-
GTP (Guanylyl-imidodiphosphate)
-
Test Compound (dissolved in DMSO)
-
Paclitaxel (Promoter control) and Colchicine (Inhibitor control)
Procedure:
-
Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (conc. 5–50 µM) to the tubulin solution at 4°C.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
-
Control (No Drug): Sigmoidal curve indicating normal polymerization.
-
Inhibitor (Colchicine/Test Compound): Flat line or reduced slope (reduced Vmax).
-
Promoter (Paclitaxel): Rapid increase in absorbance (hyper-polymerization).
-
-
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. NIH / PMC. Available at: [Link]
-
Indole-thiazole hybrids with anticancer potential. PubMed. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI Pharmaceuticals. Available at: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega. Available at: [Link]
Sources
- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.kr]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Canonical SMILES String: COc1cc2c(cc1)c(c[nH]2)c3csc(n3)N
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
The molecular architecture of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine represents a strategic amalgamation of two pharmacologically significant heterocyclic systems: the indole and the 2-aminothiazole moieties. The indole nucleus is a cornerstone in drug discovery, present in a wide array of therapeutic agents with activities spanning anti-inflammatory, antimicrobial, anticancer, and antiviral domains.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Similarly, the 2-aminothiazole ring is a key component in numerous approved drugs, valued for its ability to act as a bioisostere for other functional groups and its involvement in crucial hydrogen bonding interactions with biological targets.[2][3]
The targeted fusion of these two scaffolds into a single molecular entity has given rise to a class of compounds with promising and diverse biological activities, particularly in the realm of antimicrobial and antifungal agents.[1][4] The methoxy substituent at the 6-position of the indole ring is a common modification in medicinal chemistry, often introduced to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.[3][5] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and putative mechanisms of action.
Chemical Synthesis: A Stepwise Approach
The synthesis of this compound is typically achieved through a well-established synthetic route commencing with the appropriate indole precursor.[1][6] The following protocol is a representative example of the synthetic strategy employed for this class of compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Acylation of 6-methoxy-1H-indole
-
To a solution of 6-methoxy-1H-indole in a suitable solvent (e.g., pyridine, toluene), add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).[1]
-
Allow the reaction mixture to stir at room temperature for a specified duration (e.g., 2-4 hours) to ensure complete acylation.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one.
Step 2: Thiazole Ring Formation
-
Dissolve the 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one intermediate and thiourea in a polar solvent such as absolute methanol.[1][6]
-
Add a base (e.g., sodium carbonate) to the mixture and reflux for several hours (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profile. The following table summarizes key computed descriptors for a closely related analog, 5-(6-Methoxy-1H-indol-3-yl)thiazol-2-amine, which provide a reasonable estimation for the target compound.[7]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃OS | [7] |
| Molecular Weight | 245.30 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 63.93 Ų | [7] |
| LogP | 2.88 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
Putative Mechanism of Action: A Dual Threat to Microbes
Docking studies on related 4-(indol-3-yl)thiazole-2-amines have suggested a multi-targeted mechanism for their antimicrobial and antifungal activities.[1][4]
Antibacterial Activity: Inhibition of MurB
The antibacterial effect is likely attributed to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway. By binding to MurB, the compound disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly attractive as it targets a pathway absent in eukaryotes, suggesting a potential for selective toxicity.[1]
Antifungal Activity: Inhibition of CYP51
The antifungal activity is proposed to stem from the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This is a well-established target for many clinically used antifungal agents.[1]
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of antimicrobial and antifungal action.
Conclusion and Future Perspectives
This compound is a promising molecular scaffold that warrants further investigation in the development of novel anti-infective agents. The synthetic accessibility and the potential for a dual mechanism of action make it an attractive starting point for lead optimization campaigns. Future research should focus on in-depth structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive in vivo evaluations to assess its therapeutic potential.
References
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Popiolek, L., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(21), 6592. [Link]
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PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]
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Semantic Scholar. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Retrieved from [Link]thiazole-Popiolek-Kosikowska/1f8a8e3d3b7e9c9c0b1f8e3d3b7e9c9c0b1f8e3d)
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Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc, 2022(2), 130-139. [Link]
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Chemical Synthesis Database. (n.d.). benzothiazolyl-thiazol-2-yl-amine. Retrieved from [Link]
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Cheméo. (n.d.). N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide. Retrieved from [Link]
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Amnerkar, N. D., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Journal of Saudi Chemical Society, 20(Supplement 1), S322-S330. [Link]
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Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]
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ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-12. [Link]
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Popiolek, L., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(21), 6592. [Link]
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MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (2020, April 23). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
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-
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An In-Depth Technical Guide to Characterizing the Binding Affinity of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The hybrid scaffold of indole and 2-aminothiazole represents a privileged structure in medicinal chemistry, frequently associated with a wide array of biological activities. This guide focuses on a specific exemplar of this class, 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, a compound for which specific binding affinity data is not yet prevalent in public literature. In the absence of established quantitative data, this document serves as a prospective technical guide, providing a robust framework for researchers to elucidate the binding characteristics of this molecule. We will explore its potential biological targets, inferred from the activities of structurally related analogs, and provide detailed, field-proven protocols for determining its binding affinity. This guide is designed to empower researchers to systematically characterize this promising scaffold and unlock its therapeutic potential.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a cornerstone of numerous natural products and synthetic drugs, renowned for its ability to mimic the side chain of tryptophan and interact with a multitude of biological targets. Similarly, the 2-aminothiazole moiety is a key pharmacophore found in several approved drugs, valued for its hydrogen bonding capabilities and rigid structure. The fusion of these two scaffolds in this compound creates a molecule with significant potential for biological activity.
The 6-methoxy substitution on the indole ring can further influence the molecule's electronic properties and metabolic stability, potentially enhancing its affinity and selectivity for specific targets. While direct binding data for this specific compound is sparse, the broader class of 4-(indol-3-yl)thiazole-2-amines has demonstrated promising antimicrobial and anticancer activities.[1][2] This guide provides the necessary intellectual and methodological framework to systematically investigate the binding affinity of this compound against its most probable biological targets.
Potential Biological Targets: An Evidence-Based Approach
Based on the biological activities reported for structurally similar indole-thiazole derivatives, we can hypothesize several high-priority target classes for this compound.
Antimicrobial Targets
A significant body of research points to the antimicrobial potential of 4-(indol-3-yl)thiazole-2-amines.[1][2] Computational docking studies on this class of compounds have suggested two key enzymes as potential targets.[1][2]
-
E. coli MurB: An NADH-dependent enolpyruvyl-UDP-N-acetylglucosamine reductase, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.
-
CYP51 (Lanosterol 14-alpha-demethylase): A key enzyme in the ergosterol biosynthesis pathway in fungi.[3] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, making it a validated target for antifungal drugs.
Anticancer Targets
The indole and aminothiazole scaffolds are prevalent in molecules designed to target key players in cancer progression.
-
Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole moiety is a well-established hinge-binding motif in many kinase inhibitors. Potential kinase targets for this compound could include Epidermal Growth Factor Receptor (EGFR) and Src kinase, both of which are often overactive in various cancers.
-
Tubulin: As a fundamental component of the cytoskeleton, tubulin is essential for cell division. Molecules that interfere with tubulin polymerization are potent anticancer agents. Structurally related indole-imidazole compounds have been shown to target the colchicine binding site on tubulin, leading to microtubule destabilization.[4]
The following table summarizes the observed biological activities of some representative indole-thiazole analogs, providing a rationale for the selection of the above-mentioned potential targets.
| Analog Structure Class | Observed Biological Activity | Potential Target(s) | Reference |
| 4-(Indol-3-yl)thiazole-2-amines | Antibacterial, Antifungal | E. coli MurB, CYP51 | [1][2] |
| (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)methanones | Anticancer, Tubulin polymerization inhibition | Tubulin | [4] |
| Thiazole-based compounds | Kinase Inhibition | Cyclin-dependent kinases (CDKs) | |
| Indole-based compounds | Kinase Inhibition | EGFR, BRAF |
Chemical Synthesis
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this case, the starting materials would be 2-bromo-1-(6-methoxy-1H-indol-3-yl)ethan-1-one and thiourea.
Experimental Protocols for Binding Affinity Determination
The following section provides detailed, step-by-step protocols for assessing the binding affinity of this compound against its potential biological targets.
MurB Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the inorganic phosphate (Pi) released during the MurA-MurB coupled reaction, where the product of the MurA reaction is the substrate for MurB. A decrease in Pi production in the presence of the test compound indicates inhibition of MurB (assuming no inhibition of MurA).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X enzyme mix containing MurA and MurB in assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl2).
-
Prepare a 4X substrate mix containing phosphoenolpyruvate (PEP), UDP-N-acetylglucosamine (UNAG), and NADPH in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer to a 4X final concentration.
-
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of the 2X enzyme mix to each well.
-
Add 12.5 µL of the 4X test compound dilution (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 12.5 µL of the 4X substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of a Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CYP51 (Lanosterol 14-alpha-demethylase) Inhibition Assay
This assay typically uses a reconstituted system with purified human or fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR). Inhibition is measured by quantifying the decrease in the conversion of a substrate. A common method involves monitoring the metabolism of a fluorescent probe.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the reconstituted CYP51/CPR system in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC).
-
Prepare a fresh solution of NADPH.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup (96-well plate):
-
To each well, add the CYP51/CPR system, the fluorescent substrate, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NADPH to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Detection:
-
Stop the reaction by adding a suitable solvent, such as acetonitrile.
-
Measure the fluorescence of the resulting product at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Generic Kinase Inhibition Assay (Luminescence-Based)
The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare solutions of the kinase (e.g., EGFR, SRC), its specific substrate peptide, and ATP in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction (384-well plate):
-
Add the test compound to the wells.
-
Add the kinase to the wells.
-
Initiate the reaction by adding a mix of the substrate peptide and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve of luminescence versus inhibitor concentration.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the light scattering caused by the formation of microtubules from tubulin dimers. Inhibitors of tubulin polymerization will reduce the rate and extent of the increase in turbidity.
Step-by-Step Protocol:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized, purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compound. Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
-
Assay Setup (in a pre-chilled 96-well plate on ice):
-
To each well, add the tubulin solution, GTP, and the test compound dilutions.
-
-
Initiation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth phase, and steady-state of microtubule polymerization. The IC50 can be determined by plotting the maximum polymerization rate against the inhibitor concentration.
-
Biophysical Methods for Direct Binding Analysis
For a more detailed understanding of the binding thermodynamics and kinetics, direct biophysical methods are invaluable.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment. The compound solution is titrated into a solution of the target protein, and the heat changes are measured.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. Typically, the target protein is immobilized on the chip, and the test compound is flowed over the surface at various concentrations. This method provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct binding data for this specific molecule is not yet available, the information on structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent. The detailed protocols provided in this guide offer a clear and systematic path for researchers to thoroughly characterize the binding affinity of this compound against its most likely biological targets. The data generated from these assays will be crucial in validating these targets, understanding the structure-activity relationships, and guiding the future optimization of this exciting chemical scaffold.
References
-
Kavalenka, A. et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]
-
Kavalenka, A. et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. [Link]
-
Li, W. et al. (2019). Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin. Journal of Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
El-Sayed, M. A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Podust, L. M. et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Lepesheva, G. I. & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Hargrove, T. Y. et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Wikipedia. Sterol 14-demethylase. Wikipedia. [Link]
-
Velazquez-Campoy, A. et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Bio-protocol. [Link]
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- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-(6-Methoxy-1H-indol-3-yl)thiazol-2-amine via Hantzsch Cyclization
Executive Summary
Objective: To synthesize 4-(6-methoxy-1H-indol-3-yl)thiazol-2-amine from 3-(2-bromoacetyl)-6-methoxyindole and thiourea. Methodology: Hantzsch Thiazole Synthesis.[1][2][3][4][5] Application: This protocol generates a pharmacophore scaffold common in kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. The indole-thiazole hybrid structure exploits the bioisosteric properties of the thiazole ring to enhance binding affinity in protein pockets.
Scientific Principles & Mechanism
The Hantzsch Thiazole Synthesis
The reaction proceeds through a condensation between an
Mechanistic Pathway:
-
Nucleophilic Displacement (
): The sulfur atom of thiourea acts as a nucleophile, attacking the -carbon of the bromoketone, displacing the bromide ion. This forms an intermediate isothiourium salt. -
Cyclization: The terminal amino group of the isothiourium intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.
Structural Considerations
-
6-Methoxyindole Moiety: The electron-donating methoxy group at the 6-position increases the electron density of the indole ring. While this primarily influences the biological activity of the final product, it also stabilizes the starting material relative to electron-deficient analogs.
-
Leaving Group: The bromide is an excellent leaving group, facilitating the initial
attack.
Reaction Mechanism Diagram
Caption: Step-wise mechanistic pathway of the Hantzsch thiazole synthesis converting the bromoacetyl indole to the aminothiazole scaffold.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-(2-bromoacetyl)-6-methoxyindole | ~268.11 | 1.0 | Substrate |
| Thiourea | 76.12 | 1.1 - 1.2 | Nucleophile |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Sodium Carbonate ( | 105.99 | Excess | Neutralization Agent |
| Water | - | Solvent | Workup |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 1.0 mmol (approx. 268 mg) of 3-(2-bromoacetyl)-6-methoxyindole to the flask.
-
Add 10-15 mL of absolute ethanol.
-
Note: If the indole derivative does not dissolve completely at room temperature, gentle heating is permissible. For highly insoluble derivatives, a 1:1 mixture of Ethanol/THF can be used.
-
-
Add 1.1 mmol (84 mg) of thiourea to the mixture.
Step 2: Reflux
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) with stirring.
-
Maintain reflux for 2 to 4 hours .
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate/Hexane.[1] The starting bromoketone (
) should disappear, and a more polar product spot (hydrobromide salt) may appear near the baseline or streak.
-
Step 3: Isolation of Hydrobromide Salt (Optional)
-
Often, the product precipitates as the hydrobromide salt (HBr) upon cooling.
-
If a precipitate forms: Filter the solid, wash with cold ethanol, and dry. This is the salt form.
Step 4: Neutralization (Generation of Free Base)
-
Allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5-10% aqueous sodium carbonate (
) solution.-
Observation: Evolution of
gas may occur if excess acid is present. A solid precipitate (the free amine) should form immediately.
-
-
Stir the suspension for 15-30 minutes to ensure complete neutralization.
Step 5: Purification
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake copiously with water (to remove inorganic salts) and then with a small amount of cold ethanol (to remove unreacted organic impurities).
-
Drying: Dry the solid in a vacuum oven at 45-50°C for 4 hours.
-
Recrystallization: If higher purity is required, recrystallize from Ethanol or an Ethanol/DMF mixture.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target aminothiazole.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
| Technique | Expected Observation |
| Appearance | Yellow to brownish solid. |
| Melting Point | Typically >200°C (decomposition often observed). |
| 1H NMR (DMSO-d6) | Thiazole C5-H: Singlet |
| Mass Spectrometry | Molecular ion |
Self-Validation Check:
-
Absence of Triplet: If you see a triplet at
4.5-4.8 ppm in the proton NMR, it indicates unreacted bromoketone (the protons). -
Presence of Thiazole Singlet: The diagnostic peak is the sharp singlet for the thiazole ring proton, usually around 7.0 ppm.
Safety & Handling
- -Bromoketones: These are potent lachrymators (tear gas agents) and skin irritants. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.
-
Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.
-
Waste Disposal: Aqueous waste containing bromides and organic solvents must be segregated into halogenated organic waste streams.
References
-
General Hantzsch Synthesis Protocol: BenchChem. Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. Retrieved from
-
Indole-Thiazole Antimicrobials: Bondock, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents. MDPI.[7] Retrieved from
-
Solvent-Free Variations: Chaskar, A. (2011). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Retrieved from
-
Mechanistic Insight: Chem Help Asap. Hantzsch Thiazole Synthesis Mechanism and Procedure. Retrieved from
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
recrystallization solvents for purifying 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Application Note: Optimization of Crystallization Systems for 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Executive Summary
This application note details the purification strategy for This compound , a scaffold frequently encountered in kinase inhibitor discovery (e.g., CDK, GSK-3, or IDO1 inhibition).[1][2] While the Hantzsch thiazole synthesis used to generate this compound is robust, the crude product often suffers from occlusion of unreacted thiourea, inorganic salts (HBr), and oxidative degradation products characteristic of electron-rich indole systems.[3]
This guide moves beyond generic protocols, providing a rationale-based solvent selection strategy and a self-validating purification workflow designed to achieve >98% HPLC purity.
Physicochemical Analysis & Solubility Profile
To design an effective crystallization system, we must first deconstruct the molecule’s intermolecular forces.[3]
-
Indole Core (6-OMe): The 6-methoxy group increases electron density, making the indole ring prone to oxidation (darkening) if heated for prolonged periods in air.[2][3] The indole N-H is a hydrogen bond donor.
-
Thiazole Ring: Aromatic and planar.[3] The nitrogen at position 3 is a weak hydrogen bond acceptor.
-
C2-Amine: This is the critical handle.[1][2] It acts as both a donor and acceptor.[3] Crucially, the Hantzsch reaction initially yields the hydrobromide salt of this amine.[4] The free base must be liberated prior to effective recrystallization.
Table 1: Solubility Profile (Free Base)
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water | Insoluble | Insoluble | Anti-solvent | Excellent for removing inorganic salts and thiourea.[1][2] |
| Ethanol (EtOH) | Low | High | Primary | The "Gold Standard" for aminothiazoles.[2][3] |
| Isopropanol (IPA) | Very Low | Moderate | Alternative | Use if EtOH yields loose/fluffy crystals; IPA often yields denser prisms.[1][2][3] |
| Ethyl Acetate | Moderate | High | Extraction | Good for initial extraction but poor for crystallization (yield loss).[1][2][3] |
| Dichloromethane | High | High | Avoid | Too soluble; tends to trap solvent in the lattice. |
| DMSO/DMF | High | High | Avoid | Boiling points are too high; difficult to remove trace solvent.[1][3] |
Strategic Purification Workflow
The purification is divided into two phases: Chemical Neutralization (isolating the free base) and Thermodynamic Refinement (recrystallization).[2][3]
Phase 1: Isolation of the Free Base
The crude product from the reaction of 3-(bromoacetyl)-6-methoxyindole and thiourea precipitates as the HBr salt.[1][2] Direct recrystallization of the salt is possible but often traps impurities. We recommend neutralizing before the final polish.
Phase 2: Recrystallization Logic
We utilize a binary solvent system (Ethanol/Water) .[2][3]
-
Why Ethanol? It disrupts the intermolecular H-bonds of the amine/indole stack at high temperatures.[2]
-
Why Water? It acts as a powerful anti-solvent to force precipitation upon cooling and, critically, retains the unreacted thiourea (highly water-soluble) in the supernatant.[3]
Figure 1: Logical workflow for the conversion of the crude HBr salt to the purified free base.
Detailed Experimental Protocol
Safety Note: Indoles are light-sensitive.[1][2] Perform drying and storage in amber vials or foil-wrapped flasks.
Step 1: Preparation of the Crude Free Base
-
Filter the reaction mixture (typically refluxed ethanol) to collect the crude hydrobromide salt.[3]
-
Wash the cake with cold ethanol (2 x volumes) to remove unreacted bromoketone.
-
Suspend the solid in water (10 mL/g of solid) and heat to 50°C.
-
Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) or 10% Ammonium Hydroxide with stirring until pH 8–9 is reached.
-
Observation: The solid may change texture or color (brightening) as the free base forms.[3]
-
-
Stir for 30 minutes to ensure complete deprotonation.
-
Filter the solid and wash extensively with water to remove inorganic salts and residual thiourea.
-
Critical: Dry the solid thoroughly (vacuum oven at 45°C) before recrystallization. Water content interferes with the solvent ratio in the next step.
Step 2: Recrystallization (Ethanol/Water Method)[2][3]
-
Place the dried crude solid in an Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 10-15 mL per gram of solid).
-
Heat to reflux (boiling) with magnetic stirring.
-
Note: If the solution is dark/black, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.
-
-
If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.
-
The Polish: Once dissolved, remove from heat. Add warm water (60°C) dropwise.
-
Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).[3]
-
Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.
-
Filter the crystals and wash with a cold 50:50 Ethanol:Water mixture.
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Oiling Out | Product separates as a liquid droplet instead of crystals. | The solution is too concentrated or cooled too fast. Re-heat to dissolve, add slightly more ethanol, and seed with a pure crystal if available. |
| Dark Coloration | Oxidation of the indole ring. | Use Activated Charcoal during the hot dissolution step. Ensure the solvent is degassed (sparged with N2) if the compound is highly sensitive.[3] |
| Low Yield | Product is too soluble in the mother liquor. | Concentrate the filtrate (mother liquor) to half volume and repeat cooling. Alternatively, increase the water ratio in the solvent mix. |
| Sticky Solid | Trapped solvent or impurities.[1][3] | Triturate (grind under solvent) with Diethyl Ether or Hexane to remove non-polar surface impurities, then re-filter.[3] |
References
-
Hantzsch Thiazole Synthesis Mechanism & General Procedures
-
Synthesis of 2-amino-4-arylthiazoles via Hantzsch Reaction
-
Purification of Indole Deriv
- Source:Organic Process Research & Development, "Practical Synthesis of Indole Deriv
- Relevance: Highlights the sensitivity of electron-rich methoxy-indoles to oxidation and the necessity of charcoal filtr
-
[2]
-
Solubility D
Sources
- 1. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Application Note: In Vitro Cytotoxicity Assay Protocols for Indole-Thiazole Derivatives
Introduction & Rationale
Indole-thiazole derivatives have emerged as highly privileged scaffolds in modern oncology and medicinal chemistry. By hybridizing the indole nucleus with a thiazole ring—often via amide or hydrazone linkages—researchers can generate multi-target agents capable of inhibiting receptor tyrosine kinases (e.g., EGFR, HER2), disrupting tubulin assembly, and acting as G-protein coupled estrogen receptor (GPER) agonists[1][2][3].
However, evaluating the in vitro cytotoxicity of these hybrids presents unique analytical challenges. Indole-thiazole compounds are typically highly conjugated, planar, and hydrophobic. Furthermore, the presence of hydrazide/hydrazone linkages can undergo redox cycling[4].
The Causality of Assay Selection: Traditional colorimetric assays, such as the MTT or MTS assays, rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. Redox-active indole-thiazole derivatives can spontaneously reduce these salts in the absence of living cells, leading to false-negative cytotoxicity readouts (apparent high viability). Additionally, their conjugated aromatic systems often exhibit intrinsic autofluorescence, which can confound standard single-channel fluorescent assays.
To ensure scientific integrity and establish a self-validating system , this protocol abandons single-readout redox assays in favor of an Orthogonal Multiplexed Approach recommended by the NIH Assay Guidance Manual[5][6]. By sequentially measuring a membrane-impermeable DNA-binding dye (dead cells) and ATP-dependent luminescence (live cells) in the same well, researchers can internally control for compound quenching, autofluorescence, and pipetting artifacts.
Mechanistic Workflow
The following workflow illustrates the logical progression from library handling to orthogonal multiplexing. If a compound is genuinely cytotoxic, the live-cell signal must decrease proportionally as the dead-cell signal increases. If both signals decrease, the compound is likely quenching the assay chemistry—a critical self-validating checkpoint.
Figure 1: Multiplexed screening workflow for indole-thiazole derivatives to eliminate redox artifacts.
Experimental Protocols
Protocol A: Compound Preparation and Handling
Indole-thiazole hybrids are notoriously prone to precipitation in aqueous media, which can cause localized toxicity or false-negative target engagement.
-
Stock Solution: Dissolve the synthesized indole-thiazole derivative in 100% molecular-grade DMSO to a concentration of 10 mM. Expert Insight: Do not use aqueous buffers for the primary stock, as the thiazole moiety drastically reduces aqueous solubility.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
-
Media Intermediate: Transfer the DMSO dilutions into intermediate deep-well plates containing pre-warmed complete culture medium (e.g., DMEM + 10% FBS) to create a 2X dosing solution.
-
Final Concentration: Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: Multiplexed Viability and Cytotoxicity Assay
This protocol adapts the NIH guidelines for sequential multiplexing of a fluorogenic dead-cell assay (e.g., CellTox™ Green) with a luminogenic ATP assay (e.g., CellTiter-Glo®)[6].
Step 1: Cell Seeding
-
Seed target cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) at a density of 5,000 cells/well in 50 µL of complete medium into a solid white, flat-bottom 96-well plate. Note: White plates maximize luminescence reflection and minimize fluorescent crosstalk.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Treatment & Dead Cell Dye Addition
-
Add 50 µL of the 2X compound dosing solution (from Protocol A) to the wells.
-
Include the following self-validating controls:
-
Vehicle Control: Cells + 0.5% DMSO.
-
Positive Control: Cells + 2 µM Staurosporine or Erlotinib (induces apoptosis).
-
Background Control: Medium + 0.5% DMSO (no cells).
-
Interference Control: Medium + highest concentration of indole-thiazole compound (no cells) to check for autofluorescence.
-
-
Incubate for the desired exposure period (typically 48 to 72 hours).
-
Add 10 µL of 10X CellTox™ Green reagent to each well. Mix briefly on an orbital shaker (500 rpm for 1 minute).
-
Incubate at room temperature for 15 minutes protected from light.
-
Readout 1 (Cytotoxicity): Measure fluorescence using a multi-mode microplate reader at 485 nm (Excitation) and 520 nm (Emission).
Step 3: Viable Cell ATP Quantitation
-
Immediately following the fluorescence read, add 100 µL of room-temperature CellTiter-Glo® Reagent directly to the same wells. Expert Insight: The lysis buffer in this reagent destroys the cell membrane, stopping the live-cell assay and extracting ATP.
-
Shake the plate on an orbital shaker at 500 rpm for 2 minutes to facilitate complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout 2 (Viability): Measure luminescence with an integration time of 0.5–1.0 seconds per well.
Data Interpretation & Troubleshooting
To ensure trustworthiness, the data must be analyzed as a ratiometric system.
-
True Cytotoxicity: A successful indole-thiazole hit will show a dose-dependent increase in fluorescence (dead cells) and a symmetrical, dose-dependent decrease in luminescence (loss of ATP).
-
Compound Quenching (False Positive): If the compound absorbs light at the emission wavelengths, both the fluorescence and luminescence signals will drop. The interference control (compound without cells) will flag this.
-
Cytostatic vs. Cytotoxic: If luminescence decreases (fewer live cells than vehicle) but fluorescence remains flat (no dead cells), the indole-thiazole derivative is acting as a cytostatic agent (e.g., inducing G2/M cell cycle arrest via CDK2 inhibition) rather than a direct cytotoxic agent[3].
Quantitative Data Summary
The following table summarizes typical in vitro cytotoxicity metrics for highly active indole-thiazole derivatives against standard cancer cell lines, serving as a benchmark for assay validation[3].
| Compound Class / Target | Cell Line | Typical IC₅₀ Range (µM) | Primary Mechanism of Action | Assay Z'-Factor |
| Indole-Thiazole-Hydrazone | MCF-7 (Breast) | 1.02 – 6.49 | EGFR / HER2 Kinase Inhibition | > 0.65 |
| Indole-Thiazole-Naphthalimide | A549 (Lung) | 0.14 – 1.24 | DNA Topoisomerase IIa Inhibition | > 0.70 |
| Indole-Thiazole-Pyrazole | MDA-MB-231 | 0.62 – 1.14 | GPER Agonism / Apoptosis | > 0.60 |
| Indole-Benzothiazole | Huh-7 (Liver) | 3.00 – 8.50 | Colchicine-binding site (Tubulin) | > 0.65 |
Note: A Z'-factor > 0.5 indicates an excellent assay suitable for High-Throughput Screening (HTS).
References
-
Chen, L., et al. (2026). Indole-thiazole hybrids with anticancer potential. ResearchGate. Available at:[Link]
-
O'Dea, A., et al. (2018). A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. PubMed Central (PMC) - NIH. Available at:[Link]
-
Riss, T., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at:[Link]
-
Sharma, P., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. Available at:[Link]
Sources
- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation of the 6-Methoxy-3-acetylindole Intermediate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Methoxy-3-acetylindole (CAS: 99532-52-2) Application: Key intermediate in the synthesis of melatonin analogs, kinase inhibitors, and novel indole-based therapeutics.
Introduction and Mechanistic Rationale
The indole scaffold is a privileged structure in medicinal chemistry. Specifically, 3-acylindoles like 6-methoxy-3-acetylindole are critical building blocks for developing neuroprotective agents and targeted oncology drugs[1]. The inherent electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution. The presence of the electron-donating 6-methoxy group further increases the electron density, particularly at the C-3 position, making it the kinetically and thermodynamically favored site for electrophilic attack.
Historically, the synthesis of 3-acylindoles relied on Friedel-Crafts acylation[2]. However, because free indoles can undergo competitive N-acylation or Lewis acid-catalyzed polymerization, this route typically requires a cumbersome three-step protection-acylation-deprotection sequence[3].
Modern synthetic protocols prioritize Direct Vilsmeier-Haack Acetylation . By utilizing N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl
Mechanistic Pathway
Mechanistic pathway of the direct Vilsmeier-Haack acetylation of 6-methoxyindole at the C-3 position.
Experimental Protocols
To ensure robust reproducibility, two distinct methodologies are provided below. Method A is the recommended self-validating industrial standard due to its high atom economy. Method B is provided as an alternative for highly sensitive substrates that cannot tolerate POCl
Method A: Direct Vilsmeier-Haack Acetylation (Recommended)
This protocol leverages the in situ generation of an acetylating Vilsmeier reagent[5][6].
Step-by-Step Methodology:
-
Reagent Activation: Charge a dry, argon-purged round-bottom flask with N,N-dimethylacetamide (DMA) (3.0 equiv). Cool the flask to 0–5 °C using an ice-water bath.
-
Electrophile Generation: Add POCl
(1.2 equiv) dropwise over 30 minutes.-
Causality: The reaction between DMA and POCl
to form the chloroiminium ion is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the Vilsmeier complex and avoids the formation of dark, tarry byproducts.
-
-
Nucleophilic Attack: Dissolve 6-methoxyindole (1.0 equiv) in a minimal amount of anhydrous DMA and add it dropwise to the cold complex. Remove the ice bath and allow the mixture to stir at 40 °C for 3–4 hours.
-
Causality: The 6-methoxy group strongly activates the C-3 position. Mild heating ensures complete conversion of the starting material to the C-3 iminium intermediate, which often presents as a deep yellow/orange solution.
-
-
Hydrolysis & Precipitation: Carefully pour the reaction mixture over crushed ice. Slowly add a 20% aqueous NaOH solution until the pH reaches 8–9.
-
Causality: Aqueous base serves a dual purpose: it hydrolyzes the iminium intermediate to release the target ketone (acetyl group), and it neutralizes the acidic byproducts (phosphoric acid derivatives). Because the neutral 6-methoxy-3-acetylindole is insoluble in water, it readily precipitates out of the solution.
-
-
Isolation: Filter the resulting solid, wash thoroughly with cold distilled water, and recrystallize from ethanol/water to yield the pure product.
Method B: N-Protected Friedel-Crafts Acylation (Alternative)
This classical approach utilizes a temporary benzenesulfonyl protecting group to direct the acylation exclusively to the C-3 position[2].
Step-by-Step Methodology:
-
N-Protection: Treat 6-methoxyindole with NaH (1.2 equiv) in anhydrous THF at 0 °C, followed by the addition of benzenesulfonyl chloride (PhSO
Cl).-
Causality: Deprotonation and subsequent sulfonylation of the indole nitrogen prevents unwanted N-acylation in the subsequent step and slightly deactivates the ring to prevent Lewis acid-catalyzed oligomerization.
-
-
Friedel-Crafts Acylation: Dissolve the protected indole in anhydrous CH
Cl . Add anhydrous AlCl (2.5 equiv) and acetic anhydride (Ac O) (1.5 equiv) at room temperature. Stir for 2 hours.-
Causality: AlCl
activates the acetic anhydride to form a highly reactive acylium ion, which undergoes electrophilic aromatic substitution at the C-3 position.
-
-
Deprotection: Concentrate the organic layer and dissolve the crude intermediate in methanol. Add K
CO (3.0 equiv) and reflux for 4 hours.-
Causality: Mild base hydrolysis effectively cleaves the N-sulfonyl bond, regenerating the free N-H indole without affecting the newly formed C-3 ketone.
-
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both protocols, allowing process chemists to select the optimal route based on scale and reagent availability.
| Parameter | Method A: Vilsmeier-Haack Acetylation | Method B: Friedel-Crafts Acylation |
| Reaction Steps | 1 (Direct) | 3 (Protect |
| Overall Yield | 75–85% | 60–70% (Over 3 steps) |
| Atom Economy | High | Low (Requires stoichiometric protecting groups) |
| Regioselectivity | Exclusively C-3 | Exclusively C-3 |
| Key Reagents | DMA, POCl | PhSO |
| Scalability | Excellent (Industrial standard) | Moderate (Requires strict anhydrous conditions) |
Analytical Characterization (Self-Validation)
To validate the successful synthesis of 6-methoxy-3-acetylindole, the following analytical signatures should be confirmed:
-
LC-MS:
expected at m/z 190.08. -
H NMR (400 MHz, DMSO-
): Look for the disappearance of the C-3 proton (typically around 6.5 ppm in the starting material). Key signals include a sharp singlet at 2.40 ppm (integrating for 3H, -C(=O)CH ), a singlet at 3.82 ppm (integrating for 3H, -OCH ), and a broad singlet > 11.5 ppm corresponding to the free indole N-H.
References
-
Ketcha, D. M.; Gribble, G. W. "A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine." Journal of Organic Chemistry, 1985.
-
Jiang, X. et al. "Synthesis of N-protected Nortopsentins B and D." Arkivoc, 2013.
-
Paul, S. et al. "Vilsmeier Haack Acetylation in Micellar Media: An Efficient One Pot Synthesis of 2-Chloro-3-acetyl Quinolines." ResearchGate, 2011.
-
Hu, Y. et al. "N-acetyl-5,6-dimethoxytryptamine and its free radical scavenging activity." US Patent US6114373A, 2000.
Sources
- 1. US6114373A - N-acetyl-5,6-dimethoxytryptamine and its free radical scavenging activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
molecular docking setup for 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Executive Summary & Scientific Rationale
The compound 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric features of the indole ring (found in tryptophan and serotonin) with a 2-aminothiazole moiety. This hybrid structure is widely investigated as an ATP-competitive inhibitor for kinases (specifically CDK2/CDK5) and as an antimicrobial agent targeting E. coli MurB or DNA Gyrase.
Why this protocol matters: Standard docking workflows often fail with aminothiazoles due to tautomeric ambiguity (amino vs. imino forms) and the rotational freedom of the indole-thiazole bond. This guide provides a rigorous, self-validating protocol to accurately predict the binding affinity and pose of this specific ligand, focusing on the CDK2 ATP-binding pocket as the primary validation case study.
Computational Prerequisites & Software Architecture
To ensure reproducibility, the following software stack is recommended. While commercial tools (Schrödinger Glide, Gold) are excellent, this protocol utilizes high-fidelity open-source tools to ensure broad accessibility without compromising accuracy.
| Component | Software/Tool | Version (Rec.) | Function |
| Ligand Prep | Avogadro / RDKit | 1.2+ / 2023.x | 3D generation, conformer search, tautomer enumeration. |
| Receptor Prep | UCSF Chimera | 1.16+ | PDB cleaning, steric clash removal, Dunbrack rotamer library. |
| Docking Engine | AutoDock Vina | 1.2.3 | Scoring function (Vina Force Field), global optimization. |
| Visualization | PyMOL / DS Visualizer | 2.5+ | Interaction mapping (2D/3D), RMSD calculation. |
| OS | Linux (Ubuntu 22.04) | LTS | Preferred for shell scripting automation. |
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (The Critical Step)
Context: The 2-aminothiazole moiety can exist in two tautomeric forms. In solution, the amino form is dominant, but the imino form can be stabilized by specific active site residues. We must prepare the dominant species.
-
SMILES Generation:
-
Canonical SMILES: COc1ccc2c(c1)c(cn2)c3csc(n3)N
-
-
3D Conformation & Protonation:
-
Import SMILES into Avogadro .
-
Protonation State: Adjust pH to 7.4. The pKa of 2-aminothiazole is ~5.36; thus, the molecule remains neutral at physiological pH. Ensure the thiazole nitrogen is not protonated unless docking into a highly acidic pocket (pH < 5).
-
Tautomer Check: Verify the exocyclic nitrogen is -NH2 (amino) and the ring nitrogen is -N= (imine-like acceptor).
-
-
Energy Minimization:
-
Force Field: MMFF94 (Merck Molecular Force Field) is superior for small organic heterocycles compared to UFF.
-
Algorithm: Steepest Descent (500 steps)
Conjugate Gradient (until convergence kcal/mol/Å).
-
-
Output: Save as .mol2 or .pdb.
Phase 2: Receptor Preparation (Target: CDK2)
Context: We will use CDK2 (PDB: 1DI8 or 1FIN) as the target. These structures are co-crystallized with ATP-competitive inhibitors, providing a clear definition of the active site.
-
PDB Retrieval: Download PDB ID 1DI8 (Resolution: 1.90 Å).
-
Cleaning (UCSF Chimera):
-
Remove Solvent: Delete all HOH (water) molecules. Exception: Keep structural waters bridging the ligand and Gatekeeper residue if explicitly known (e.g., Water 301 in some kinases).
-
Strip Ligands: Remove the co-crystallized ligand (DTQ) but save its coordinates to define the grid center.
-
Remove Chains: If multimeric, keep only Chain A.
-
-
Charge Assignment:
-
Add Polar Hydrogens (critical for H-bonding to the indole NH).
-
Assign Gasteiger-Marsili charges or Kollman (AMBER) charges.
-
Note: Ensure the Histidine residues in the active site are protonated correctly (check local H-bond network).
-
Phase 3: Grid Box Optimization
Context: A "blind dock" over the whole protein is computationally expensive and inaccurate. We focus on the ATP-binding cleft.
-
Center: Calculate the geometric center of the co-crystallized ligand (DTQ).
-
Approximate Coordinates (PDB 1DI8):
.
-
-
Dimensions:
Å. This provides a ~5 Å buffer around the ligand, allowing the indole-thiazole to explore the hydrophobic pocket (Back pocket) and the solvent-exposed region. -
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).
Phase 4: Docking Execution (AutoDock Vina)
Execute the docking run with high exhaustiveness to ensure the global minimum is found.
Post-Docking Analysis & Validation Logic
Binding Mode Interpretation
A successful dock for this scaffold must exhibit the following "Signature Interactions" (Self-Validation Checklist):
| Interaction Type | Ligand Atom | Receptor Residue (CDK2) | Mechanism |
| H-Bond (Donor) | Indole N-H | Leu83 (Backbone O) | Hinge region binding (Critical for kinase activity). |
| H-Bond (Acceptor) | Thiazole N | Leu83 (Backbone NH) | Classic "Donor-Acceptor" hinge motif. |
| Pi-Cation / H-Bond | Thiazole -NH2 | Glu81 or Lys33 | Stabilizes the orientation of the thiazole ring. |
| Hydrophobic | Indole Ring | Ile10 , Val18 , Ala31 | Sandwiching in the ATP pocket (G-loop). |
| Steric Fit | 6-Methoxy | Specificity Pocket | The methoxy group should point toward the solvent or a specific hydrophobic sub-pocket, not clash with the gatekeeper (Phe80). |
Quantitative Metrics
-
Binding Affinity: Expect scores between -8.5 and -10.5 kcal/mol . Scores weaker than -7.0 kcal/mol suggest a failure in grid placement or ligand protonation.
-
RMSD: If redocking the native ligand (DTQ), the RMSD must be
Å to validate the protocol.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experiment, from chemical drawing to structural validation.
Caption: Logical workflow for molecular docking of indole-thiazole hybrids against CDK2, emphasizing the convergence of ligand and receptor preparation into a validation checkpoint.
References
-
Synthesis and Anticancer Activity: Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. PMC. (2023).[1]
-
Antimicrobial Targets: 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals.[2][3][4][5] (2021).[2][6][7]
-
Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (2010).
-
Target Validation (CDK2): Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. PDB 1DI8. RCSB Protein Data Bank.
-
Thiazole Pharmacophore: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. (2021).[2][6][7]
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for Hydrophobic Indole-Thiazole Compounds
Executive Summary & Scientific Rationale
Indole and thiazole scaffolds are privileged structures in medicinal chemistry, frequently hybridized to develop potent targeted therapies, including anticancer, anti-inflammatory, and antimicrobial agents[1][2]. However, the planar nature of these heterocycles promotes strong intermolecular π-π stacking and hydrogen bonding. This results in exceptionally high crystal lattice energies and extreme lipophilicity (LogP often ranging from 3.5 to >5.0), classifying them as challenging "brick dust" or "grease ball" molecules (typically BCS Class II or IV)[1][3].
Without specialized formulation strategies, these compounds exhibit negligible aqueous solubility, which severely limits their oral bioavailability and clinical translation[1]. To overcome these physicochemical barriers, formulation scientists must engineer systems that either bypass the crystalline lattice energy or encapsulate the lipophilic core in a biocompatible matrix. This application note details two highly effective, self-validating formulation strategies for indole-thiazole derivatives: Amorphous Solid Dispersions (ASDs) via spray drying and Solid Lipid Nanoparticles (SLNs) via solvent emulsification-evaporation.
Physicochemical Profiling & Formulation Selection
Before selecting a formulation pathway, the causality between the API's physicochemical properties and its formulation requirements must be established. The high melting point of indole-thiazole hybrids dictates that simply reducing particle size is often insufficient; the thermodynamic barrier of the crystal lattice must be disrupted.
Table 1: Physicochemical Profiling of Indole-Thiazole Hybrids
| Parameter | Typical Value Range | Mechanistic Implication for Formulation |
| LogP (Lipophilicity) | 3.5 – 5.5 | High affinity for lipid matrices; ideal for SLN encapsulation[3]. |
| Melting Point | > 200°C | High lattice energy; favors ASDs to bypass crystalline stability. |
| Aqueous Solubility | < 10 µg/mL | Dissolution-rate limited absorption; requires amorphization or nanonization. |
| Solvent Solubility | Soluble in DCM/MeOH | Enables solvent-based manufacturing processes (Spray Drying, Solvent Evaporation)[4]. |
Formulation Decision Logic
Decision matrix for selecting formulation strategies based on API physicochemical properties.
Strategy A: Amorphous Solid Dispersions (ASDs) via Spray Drying
Mechanistic Causality
Amorphous Solid Dispersions (ASDs) disrupt the stable crystalline lattice of the indole-thiazole core. By kinetically trapping the API in a high-energy, disordered amorphous state within a hydrophilic polymer matrix (e.g., Copovidone, HPMCAS), the thermodynamic barrier to dissolution is eliminated[4][5]. Spray drying is the preferred manufacturing method because the rapid evaporation of the solvent prevents water-induced phase separation and recrystallization of the highly hydrophobic API during droplet drying[4][5].
Table 2: Critical Process Parameters (CPPs) for Spray Drying ASDs
| Parameter | Target Range | Mechanistic Rationale |
| Inlet Temperature | 75 – 90°C | Must provide sufficient thermal energy to rapidly evaporate the solvent mixture to prevent phase separation[4]. |
| Outlet Temperature | 40 – 55°C | Must remain below the glass transition temperature (Tg) of the ASD to prevent powder sticking to the cyclone. |
| Atomization Pressure | 1.5 – 2.0 bar | Controls droplet size; smaller droplets dry faster, kinetically trapping the API in the polymer matrix. |
Step-by-Step Protocol: Spray Drying of Indole-Thiazole ASDs
This protocol utilizes a 1:3 API-to-Polymer ratio, optimized for high-LogP compounds.
-
Solvent Selection & Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio. This ensures the co-solvation of both the hydrophobic indole-thiazole API and the hydrophilic polymer[4].
-
Feed Solution Compounding: Dissolve 1.0 g of the indole-thiazole API and 3.0 g of Copovidone (PVP/VA 64) in 100 mL of the solvent mixture. Stir at 300 rpm until optically clear.
-
Spray Drying Execution:
-
Pre-heat the spray dryer (e.g., Büchi B-290) with nitrogen gas (to prevent organic solvent combustion).
-
Set Inlet Temperature to 80°C and Aspirator to 100%.
-
Feed the solution at a pump rate of 5 mL/min.
-
-
Secondary Drying: Collect the powder from the cyclone. Transfer to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.
-
Self-Validation Checkpoint: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a broad PXRD "halo" (absence of Bragg peaks) and a single, distinct Glass Transition Temperature (Tg) on the DSC thermogram, confirming a single-phase amorphous system.
Strategy B: Solid Lipid Nanoparticles (SLNs)
Mechanistic Causality
For indole-thiazole derivatives that exhibit high lipid solubility, SLNs offer a biomimetic delivery vehicle. SLNs encapsulate the hydrophobic drug within a solid physiological lipid core (e.g., stearic acid, trilaurin) stabilized by an aqueous surfactant shell[6][7]. This approach not only enhances apparent aqueous solubility but also promotes lymphatic transport via chylomicron assembly, effectively bypassing hepatic first-pass metabolism[6]. The solvent emulsification-evaporation technique is utilized here, as it operates at room temperature, protecting thermosensitive APIs from the degradation associated with hot-melt homogenization[7][8].
Solvent emulsification-evaporation workflow for Solid Lipid Nanoparticles.
Step-by-Step Protocol: Solvent Emulsification-Evaporation for SLNs
-
Organic Phase Preparation: Dissolve 50 mg of the indole-thiazole API and 450 mg of Stearic Acid (solid lipid) in 10 mL of a water-immiscible, volatile organic solvent (e.g., Cyclohexane or Dichloromethane)[7][8].
-
Aqueous Phase Preparation: Dissolve 2.0 g of Tween 80 (non-ionic surfactant) in 90 mL of ultra-pure Milli-Q water to create the stabilizing continuous phase.
-
Coarse Emulsification: Slowly inject the organic phase into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) for 5 minutes[8].
-
Nano-emulsification: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer at 10,000 psi for 3 to 5 continuous cycles to reduce the droplet size into the nanometer range[6][8].
-
Solvent Evaporation & Solidification: Transfer the nanoemulsion to a rotary evaporator. Apply reduced pressure (40–60 mbar) at 25°C with continuous rotation until the organic solvent is completely evaporated[7][8]. As the solvent evaporates, the lipid precipitates, forming a solid matrix that traps the hydrophobic API.
-
Self-Validation Checkpoint: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SLN formulation will yield a Z-average particle size of 100–200 nm with a Polydispersity Index (PDI) < 0.25. Measure the Zeta Potential; values < -20 mV or > +20 mV indicate a stable colloidal system resistant to aggregation.
References
1.[1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. mdpi.com. 1 2.[2] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. nih.gov. 2 3.[3] Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity - MDPI. mdpi.com. 3 4.[8] Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. japsonline.com. 8 5.[6] Solid Lipid Nanoparticles: Formulation, Evaluation, and Future Prospects. kspublisher.com. 6 6.[5] Recent Advances in Solid Dispersion Technologies | Contract Pharma. contractpharma.com. 5 7.[7] A Promising Approach for Improving Solubility and Bioavailability: Solid Lipid Nanoparticles | Scholars Research Library. scholarsresearchlibrary.com. 7 8.[4] Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions | Molecular Pharmaceutics. acs.org. 4
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 2. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. contractpharma.com [contractpharma.com]
- 6. Solid Lipid Nanoparticles: Formulation, Evaluation, and Future Prospects | Kuwait Scholars Publisher [kspublisher.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for Indole Scaffolds
Role: Senior Application Scientist Subject: Troubleshooting & Yield Optimization Guide Reference ID: HTS-IND-2026-OPT
Executive Summary & Critical Pre-Requisites
Welcome to the technical support center. You are likely here because your Hantzsch condensation between a 3-(bromoacetyl)indole derivative and a thioamide/thiourea is resulting in low yields, tarry byproducts, or difficult purification.
The indole nucleus is electron-rich and acid-sensitive. The classical Hantzsch reaction generates HBr as a byproduct, which can induce polymerization of the indole ring or oxidative degradation if not managed. To improve yield, we must move beyond the 19th-century reflux protocols and adopt kinetic control via Microwave Irradiation (MWI) or supramolecular catalysis.
The "Hidden" Variable: Reagent Integrity
Before altering reaction conditions, verify the quality of your
-
The Problem: 3-(Bromoacetyl)indole is unstable. It degrades via light-induced radical pathways and hydrolysis, turning from a light yellow solid to a dark brown/purple gum.
-
The Fix: If your starting material is dark, recrystallize it (typically from Ethanol/Hexane) or prepare it fresh via bromination of 3-acetylindole. Using degraded starting material guarantees a yield <40%.
Comparative Methodologies & Yield Data
We have benchmarked three protocols for the synthesis of 3-(2-thiazolyl)indoles. Choose the protocol that matches your available instrumentation.
| Parameter | Method A: Classical Thermal | Method B: Microwave-Assisted (Recommended) | Method C: Green Supramolecular |
| Solvent | Ethanol (EtOH) | EtOH or PEG-400 | Water |
| Catalyst | None (Autocatalytic HBr) | None / Minimal | |
| Temp/Time | Reflux / 4–12 Hours | 80–100°C / 10–20 Minutes | 80°C / 60–90 Minutes |
| Typical Yield | 50–65% | 85–95% | 80–88% |
| Purity Profile | Moderate (requires column) | High (precipitation often sufficient) | High (clean aqueous workup) |
| Key Risk | Indole polymerization due to prolonged acid exposure | Over-pressurization if solvent volume is too high | Solubility of lipophilic thioamides |
Detailed Optimization Protocols
Protocol A: Microwave-Assisted Synthesis (High Yield)
Best for: Rapid library generation and minimizing acid-contact time.
-
Preparation: In a 10 mL microwave vial, dissolve 3-(bromoacetyl)indole (1.0 equiv) and the thioamide (1.1 equiv) in Ethanol (2–3 mL per mmol).
-
Note: If solubility is poor, use a 1:1 mixture of EtOH/DMF.
-
-
Irradiation: Cap the vial. Irradiate at 100°C (dynamic power mode, max 150W) for 15 minutes .
-
Work-up: Cool to RT. Pour the mixture into ice-cold 5%
solution .
Protocol B: Green Aqueous Synthesis ( -Cyclodextrin)
Best for: Eco-friendly constraints and acid-sensitive substrates.
-
Complexation: Dissolve
-cyclodextrin (15 mol%) in water at 60°C until clear. -
Addition: Add the thioamide (1.0 equiv) and 3-(bromoacetyl)indole (1.0 equiv) .
-
Reaction: Stir at 80°C for 60–90 minutes. Monitor by TLC.[4][5][7]
-
Work-up: Cool to RT. The product usually precipitates.[6][7] Filter and wash with water.[7][8]
-
Recycling: The filtrate containing
-CD can often be reused for 2–3 cycles.
-
Mechanistic Visualization
Understanding the pathway helps identify where the reaction fails.
Figure 1: The Hantzsch mechanism. Note the "Side Reaction" branch: prolonged exposure to the HBr byproduct during thermal reflux leads to indole degradation.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened? A: This is "Indole Death." The HBr generated during the reaction caused the indole ring to polymerize.
-
Fix: Add a mild base scavenger like Sodium Acetate (1.0 equiv) or
to the reaction mixture to buffer the acid. Alternatively, switch to the Microwave Protocol to reduce thermal exposure time.
Q2: The product is not precipitating upon neutralization. A: Your product might be highly soluble in the organic solvent (Ethanol/DMF).
-
Fix: Evaporate 80% of the solvent before pouring into the
solution. If it still doesn't precipitate, extract with Ethyl Acetate, wash with brine, and dry.
Q3: I see two spots on TLC very close to each other. A: This is often the Hydroxythiazoline intermediate (incomplete dehydration).
-
Fix: The dehydration step requires acid catalysis. If you buffered the reaction too heavily (pH > 7), dehydration stalls. Reflux the crude mixture in Ethanol with a catalytic amount of p-TsOH or dilute HCl for 30 minutes to force the dehydration.
Q4: Can I use water as a solvent without cyclodextrin?
A: Generally, no. The reagents are organic solids. Without the supramolecular host (
Decision Tree for Protocol Selection
Figure 2: Protocol selection logic based on equipment availability and environmental constraints.
References
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 14, 1637.
-
Pawar, R. B., et al. (2010). "Microwave-assisted rapid synthesis of 2,4-disubstituted thiazoles." Synthetic Communications, 40(12), 1730-1736. Link (Validation of microwave yield improvements).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using β-cyclodextrin in water." Tetrahedron Letters, 49(15), 2435-2437. Link (Source for Green Chemistry protocol).
-
Kashyap, S. J., et al. (2012). "Synthesis of indole-linked thiazoles as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 133-140. Link (Specific application to Indole derivatives).
-
BenchChem Technical Data. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis." Link (General troubleshooting parameters).
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 4-(Indol-3-yl)thiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical failure points encountered during the synthesis of 4-(indol-3-yl)thiazole scaffolds. These structures are highly privileged in drug discovery, but their assembly—typically via the Hantzsch thiazole synthesis—is notoriously sensitive to substrate electronics, solvent effects, and intermediate stability.
This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to rescue your cyclization reactions.
I. Mechanistic Overview & Diagnostic Workflow
To troubleshoot a failed cyclization, you must first understand that the Hantzsch synthesis is not a single concerted reaction, but a cascade: S-alkylation
Mechanistic pathway of the Hantzsch synthesis of 4-(indol-3-yl)thiazoles.
Diagnostic workflow for troubleshooting Hantzsch cyclization failures.
II. Frequently Asked Questions (FAQs)
Q1: My LCMS shows a major peak with a mass of[M+H+18]. Why did the reaction stall?
A: You are observing the accumulation of the hydroxythiazoline intermediate . The cyclization has occurred, but the final aromatization (dehydration) has failed. This is a common self-validating marker in LCMS tracking. The dehydration step requires sufficient thermal energy or acid catalysis to drive the loss of water. If you are running the reaction in neutral ethanol at room temperature, the cascade will stall here.
-
Causality-Driven Solution: Add a catalytic amount of a strong organic acid (e.g., p-toluenesulfonic acid or glacial acetic acid) and elevate the temperature to 70–80 °C to lower the activation energy for dehydration[1].
Q2: I am observing rapid decomposition of my 3-(bromoacetyl)indole before it reacts. How can I prevent "tarring"?
A: 3-(Bromoacetyl)indoles are highly reactive and notoriously unstable. The electron-rich nature of the indole ring makes the
-
Causality-Driven Solution:
-
Switch to 3-(chloroacetyl)indole: While the chloride is a poorer leaving group, it is significantly more stable. It prevents premature decomposition and often provides higher overall isolated yields in batch reactions[2].
-
Continuous Flow Chemistry: If the bromo-derivative is strictly required for reactivity, utilize microfluidic continuous flow reactors. This minimizes the residence time of the unstable intermediate, allowing rapid sequential synthesis without isolation, dramatically improving yields[3].
-
Q3: I am getting a mixture of N-alkylated and S-alkylated byproducts instead of clean cyclization. How do I fix the regioselectivity?
A: Thioamides and thioureas are ambident nucleophiles. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard". The
-
Causality-Driven Solution: Avoid strong bases. Run the reaction in moderately polar protic solvents (like absolute ethanol) with a weak base like pyridine. Pyridine acts purely as an acid scavenger for the generated HCl without deprotonating the thioamide, preserving strict S-nucleophilicity[2].
III. Quantitative Data: Solvent & Base Optimization
To assist in your experimental design, the following table summarizes the typical outcomes of various solvent and base combinations during the synthesis of 4-(indol-3-yl)thiazoles.
| Solvent | Base | Temp (°C) | Mechanistic Observation | Typical Yield |
| Absolute Ethanol | Pyridine (cat.) | 78 (Reflux) | Clean S-alkylation, smooth dehydration. | 80–90% |
| Methanol | NaHCO | 65 (Reflux) | S-alkylation succeeds, but stalls at hydroxythiazoline ([M+18]). | 40–50%* |
| DMF | K | 80 | Hard base promotes N-alkylation; severe indole decomposition. | < 20% |
| 1,4-Dioxane | None | 100 | Good cyclization, but liberated HCl can degrade acid-sensitive indoles. | 55–65% |
*Yield can be rescued to >80% if an acidic workup (glacial acetic acid) is applied post-reaction.
IV. Validated Experimental Protocol
Below is a self-validating, step-by-step methodology optimized for the reliable synthesis of 4-(indol-3-yl)thiazole-2-amines, designed to bypass the common pitfalls discussed above[2].
Standardized Synthesis of 4-(Indol-3-yl)thiazole Derivatives
1. Preparation & Reagent Selection:
-
In a flame-dried 50 mL round-bottom flask, dissolve 3-(chloroacetyl)indole (1.0 mmol) in 10 mL of absolute ethanol.
-
Note: Chloroacetyl is explicitly chosen over bromoacetyl to prevent premature polymerization and ensure substrate integrity throughout the heating cycle.
2. Nucleophile & Scavenger Addition:
-
Add the thiourea or thioamide derivative (1.1 mmol, 1.1 eq) to the solution.
-
Add pyridine (0.1 mmol, 0.1 eq).
-
Note: Pyridine acts as a selective HCl scavenger. Do not exceed 0.1 eq to avoid altering the solvent's dielectric environment.
3. Cyclization (S-Alkylation & Addition):
-
Attach a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere for 2 hours.
-
Self-Validation Step: Pull a 10
L aliquot, dilute in MeCN, and run an LCMS. Look for the disappearance of the starting material and the emergence of either the target mass [M+H] or the intermediate mass[M+H+18].
4. Dehydration Drive:
-
If LCMS indicates the presence of the[M+H+18] intermediate, add 5 drops of glacial acetic acid directly to the refluxing mixture.
-
Continue refluxing for an additional 1 hour to force complete aromatization.
5. Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 50 mL of crushed ice while stirring vigorously.
-
Neutralize the aqueous mixture with a saturated NaHCO
solution until pH 7-8 is reached. -
Filter the resulting precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot ethanol to afford the pure 4-(indol-3-yl)thiazole.
References
-
Geronikaki, A., et al. "4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation." Pharmaceuticals (2021).[Link]
-
Cosford, N. D. P., et al. "Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives." Synthesis (2012).[Link]
-
"Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." RSC Advances (2017).[Link]
Sources
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 2. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indole-Thiazole Coupling Optimization
Topic: Minimizing Oxidation Byproducts in Indole-Thiazole Reactions Ticket ID: IND-THZ-OX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Red-Brown" Problem
If you are reading this, you are likely facing the "Red-Brown" problem: your reaction mixture has turned dark, your baseline is a streak of decomposition, and your desired indole-thiazole product is contaminated with isatins, dimers, or ring-opened amides.
Coupling an electron-rich indole with an electron-deficient thiazole (often via oxidative C-H activation or cross-dehydrogenative coupling, CDC) is chemically antagonistic. The oxidant required to drive the cycle (e.g., Cu(II), Ag(I), or O2) often attacks the indole C2/C3 bond or the nitrogen lone pair faster than the catalytic cycle can turn over.
This guide moves beyond basic "degassing" and addresses the specific mechanistic forks where oxidation goes wrong.
Module 1: Troubleshooting Guides (FAQ Format)
Issue 1: "I see a strong spot for the homocoupled indole dimer (2,2'-biindole) instead of the thiazole cross-product."
Diagnosis: Rate Mismatch & Radical Recombination. In oxidative cross-coupling (CDC), the oxidant generates radical cations on the indole. If the thiazole is not activated simultaneously or if the catalyst (usually Pd or Cu) binds the indole too tightly, the indole radical cation will react with a neutral indole molecule, leading to homocoupling.
Corrective Action:
-
Switch to a "Hetero-Selective" Oxidant System: Avoid simple Cu(OAc)2 / O2 systems if homocoupling is dominant. Use Silver Carbonate (Ag2CO3) or Silver Acetate (AgOAc) . Silver salts often act as a "heterophile" shuttle, facilitating the interaction between the two different heterocycles rather than just pumping electrons out of the indole.
-
Solvent Polarity Adjustment: Switch from DMF/DMSO to Pivalic Acid (PivOH) or a PivOH/Toluene mixture. The bulky acidic environment stabilizes the monomeric metallated intermediate, preventing the π-stacking required for dimerization.
Issue 2: "My product contains significant amounts of Isatin (indole-2,3-dione) or 2-amidoacetophenone."
Diagnosis: Superoxide/Peroxide Leakage.
This is the classic "Oxygen Leak." Even if you are using a metal oxidant, dissolved O2 or trace peroxides in ether/THF solvents can generate superoxide radicals (
Corrective Action:
-
The "Schlenk-Plus" Protocol: Sparging with argon is insufficient. You must use Freeze-Pump-Thaw (3 cycles) for all reaction solvents.
-
Add a Radical Scavenger (Carefully): Add 10-20 mol% of TEMPO or BHT . While this seems counterintuitive in a radical reaction, these stable radicals often scavenge the highly reactive superoxide species faster than they quench the metal-bound catalytic radical intermediates. Note: Run a small scale test first.
-
Thiazole Integrity: Ensure your thiazole isn't carrying N-oxides. Pre-treat thiazole starting materials with mild reductants (e.g., NaHSO3 wash) if they are old stocks.
Issue 3: "The reaction stalls after 20% conversion, and the catalyst precipitates as a black solid (Pd black)."
Diagnosis: Thiazole Poisoning & Catalyst Death. Thiazoles are excellent ligands. The sulfur and nitrogen atoms can chelate the Pd/Cu catalyst, removing it from the catalytic cycle (poisoning). Once the metal is sequestered, the remaining oxidant indiscriminately attacks the indole.
Corrective Action:
-
Ligand Acceleration: You need a ligand that binds Palladium stronger than the thiazole does, but still allows reactivity. Use bipyridine or phenanthroline derivatives (for Cu) or phosphine-free ligands like DMSO/DMF (for Pd) to keep the metal in solution.
-
Increase Temperature: Paradoxically, heating (80-100°C) can help reversible decoordination of the thiazole from the catalyst, allowing the cycle to proceed.
Module 2: Optimized Protocols
Protocol A: "Buffered" Oxidative C-H Activation (High Fidelity)
Best for: Minimizing isatin formation in sensitive indoles.
The Logic: Using a carboxylic acid solvent acts as a proton buffer. It prevents the accumulation of basic species that deprotonate the indole N-H, which would otherwise make the ring hyper-reactive toward oxidation.
-
Setup: Flame-dry a Schlenk tube. Cool to RT under Argon.
-
Reactants: Add Indole (1.0 equiv), Thiazole (1.5 equiv), Pd(OAc)2 (5-10 mol%) .
-
The "Buffer" Oxidant: Add AgOAc (2.0 equiv) . Avoid Cu salts if possible.
-
Solvent: Add Pivalic Acid (PivOH) (solid at RT, melts at ~36°C) or a 1:1 mixture of PivOH/Toluene.
-
Execution: Heat to 110°C. The PivOH melts and solvates the system.
-
Workup: Dilute with EtOAc, neutralize carefully with sat. NaHCO3 (evolution of CO2!).
-
Why this works: The steric bulk of PivOH protects the active site, and the Ag(I) scavenges halides/sulfides without generating free radical oxygen species.
-
Protocol B: Radical-Scavenged Coupling
Best for: Reactions where air cannot be perfectly excluded.
-
Additives: Include 20 mol% DMSO in the solvent mixture (e.g., Dioxane:DMSO 9:1). DMSO acts as a mild ligand and a scavenger for certain high-energy oxidants.
-
Oxidant: Use DTBP (Di-tert-butyl peroxide) instead of O2. DTBP is a "cleaner" radical source that is less likely to cause ring-opening oxygenation compared to molecular oxygen.
Module 3: Data & Visualization
Comparative Oxidant Profile
| Oxidant System | Primary Byproduct | Indole Survival Rate | Thiazole Compatibility | Recommendation |
| O2 (1 atm) | Isatin / Ring Opening | Low (<50%) | High | Avoid for sensitive indoles. |
| Cu(OAc)2 | Homodimer (Biindole) | Moderate | Low (S-poisoning) | Use with bipyridine ligands. |
| Ag2CO3 / AgOAc | Minimal | High (>85%) | High | Gold Standard for selectivity. |
| DTBP | Methylated side-products | High | Moderate | Good for C-H alkylation. |
Pathway Visualization: The Oxidative Fork
The following diagram illustrates the critical bifurcation point where the reaction either proceeds to the desired Cross-Coupling or diverges into Oxidative Degradation.
Caption: Mechanistic bifurcation in oxidative coupling. The "Green Path" requires fast thiazole binding to the metal center to outcompete the "Red Path" of ROS attack and homodimerization.
References
-
Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344. Link
-
Potavathri, S., et al. (DeBoef Group). (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization. Journal of the American Chemical Society, 132(41), 14676–14678. Link
-
Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Indoles and Benzene via Pd(II)-Catalysis. Science, 316(5828), 1172–1175. Link
-
Campbell, M. J., et al. (Baran Group). (2011). Oxidative Coupling of Indoles with 3-Oxindoles.[1] Heterocycles, 82(2), 1317. Link
-
García-Rubia, A., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(6), 3321–3328. Link
Sources
resolving solubility issues of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine in cell media
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation or solubility issues with 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine during cell-based assays.
Below, you will find a logical troubleshooting workflow, deep-dive FAQs explaining the physicochemical causality of these issues, quantitative excipient limits, and a self-validating solubilization protocol.
Logical Workflow for Solubility Troubleshooting
Caption: Workflow for troubleshooting small molecule precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q: Why does this compound precipitate immediately upon dilution into DMEM or RPMI media?
A: The precipitation is driven by the compound's high lipophilicity and planar aromatic topology. The indole and thiazole rings promote strong intermolecular
Q: I prepared my primary stock in 100% DMSO. Can I just increase the final DMSO concentration in my assay well to 2% to keep the compound dissolved?
A: No, this is highly discouraged. While increasing DMSO might thermodynamically favor solubility, it introduces severe confounding variables into your biological assay. DMSO concentrations above 0.5% (v/v) alter cell membrane fluidity, induce reactive oxygen species (ROS), and trigger off-target transcriptomic changes. For sensitive cell lines (e.g., primary leukocytes or RAW 264.7 macrophages), even 1% DMSO can reduce cellular responses by over 90% [[1]]([Link]). You must maintain the final DMSO concentration at
Q: If I cannot use high DMSO, what is the best excipient to solubilize this indole-thiazole derivative for in vitro assays?
A: The most effective strategy for highly hydrophobic, planar molecules is the use of 2-Hydroxypropyl-
Q: Does the presence of Fetal Bovine Serum (FBS) in the media help or hinder the solubility of this compound?
A: FBS contains high concentrations of Bovine Serum Albumin (BSA), which acts as a natural carrier for lipophilic molecules. Adding your compound to media supplemented with 10% FBS can significantly reduce precipitation because the drug binds to the hydrophobic pockets of albumin. Causality Warning: Extensive protein binding reduces the "free" (unbound) fraction of the drug available to interact with your cellular target, artificially inflating your IC
Quantitative Excipient Limits in Cell Culture
When troubleshooting solubility, it is critical not to exceed the maximum tolerated concentrations of excipients to avoid artifactual toxicity.
| Excipient | Max Recommended Conc. | Mechanism of Solubilization | Primary Cellular Toxicity Risk |
| DMSO | 0.1% - 0.5% v/v | Co-solvent (reduces dielectric constant) | Membrane permeabilization, ROS generation [[1]]([Link]) |
| HP- | 1% - 5% w/v | Host-guest inclusion complexation | Cholesterol depletion from lipid rafts |
| Ethanol | 0.1% - 0.5% v/v | Co-solvent | Protein denaturation, metabolic stress |
| Tween-80 | 0.01% - 0.1% v/v | Micellar solubilization (Surfactant) | Membrane lysis, protein interference |
Self-Validating Experimental Protocol: HP- -CD Solubilization
Objective: Prepare a 10
Step 1: Primary Stock Preparation Dissolve the compound in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
Step 2: Solubilizer Preparation
Prepare a 10% (w/v) solution of HP-
Step 3: Intermediate Complexation (The "Step-Down" Method)
Do not spike the DMSO stock directly into the final media. Instead, create an intermediate complex. Add 10
Step 4: Final Dilution
Dilute the intermediate stock 1:10 into your final pre-warmed complete assay media (containing FBS). The final assay conditions will be: 10
Step 5: System Self-Validation Examine the final dosed media under an inverted phase-contrast microscope at 20x or 40x magnification to check for microcrystals. Validation Check: Centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Carefully decant the supernatant and inspect the bottom of the tube. If a visible white pellet forms, the compound has precipitated, indicating that the cyclodextrin ratio must be increased before applying the media to your cells. This ensures you do not proceed with a flawed assay.
References
-
Geronikaki, A., et al. (2021). "4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation." Molecules. Available at:[Link]
-
Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology. Available at:[Link]
-
Brewster, M. E., & Loftsson, T. (2014). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceuticals. Available at:[Link]
Sources
Technical Support Center: Regioselectivity in Substituted Thiazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a common and often frustrating challenge in synthetic chemistry: controlling and separating regioisomers during the synthesis of substituted thiazoles. Thiazole cores are foundational scaffolds in medicinal chemistry and materials science, making the reliable synthesis of specific isomers a critical step in discovery and development.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of thiazole regiochemistry.
Understanding the Problem: The Origin of Regioisomers
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely used methods for constructing the thiazole ring.[4] It typically involves the condensation of an α-haloketone with a thioamide.[4] While powerful, this reaction can lead to mixtures of regioisomers when using unsymmetrical reagents.
The core issue arises from the initial nucleophilic attack. When an unsymmetrical α-haloketone reacts with a thioamide, the thioamide's sulfur atom can attack either the α-carbon bearing the halogen or the carbonyl carbon. Subsequent cyclization and dehydration lead to two different, stable regioisomeric thiazole products.
Diagram 1: Mechanistic Origin of Regioisomers in Hantzsch Synthesis
Caption: Competing pathways in Hantzsch synthesis leading to regioisomeric products.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My Hantzsch reaction with an N-monosubstituted thiourea is yielding a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. How can I control this outcome?
Answer: This is a classic regioselectivity problem influenced by reaction pH. The two nitrogen atoms of the N-monosubstituted thiourea have different nucleophilicities, leading to two possible cyclization pathways.
-
For the 2-(N-substituted amino)thiazole (Exocyclic Nitrogen Attack): This is the kinetically favored product and is typically formed exclusively under neutral or basic conditions. The reaction generally proceeds via the initial attack of the sulfur on the α-haloketone, followed by cyclization involving the external, more nucleophilic nitrogen.
-
For the 3-substituted 2-imino-2,3-dihydrothiazole (Endocyclic Nitrogen Attack): Formation of this isomer can be promoted under strongly acidic conditions.[5][6] The acid likely protonates the exocyclic amino group, reducing its nucleophilicity and allowing the endocyclic nitrogen to participate in the ring-closing step.
Actionable Advice:
-
To favor the 2-amino isomer: Ensure your reaction is run in a neutral solvent like ethanol or methanol.[7] Adding a mild, non-nucleophilic base can help neutralize any acid (like HBr or HCl) generated in situ.
-
To favor the 2-imino isomer: Deliberately run the reaction under strongly acidic conditions. A study by Bramley et al. found that using a mixture of 10M HCl and ethanol (1:2) at elevated temperatures (80 °C) was effective in generating the 2-imino isomer, in some cases as the major product.[5][6]
Question 2: I've synthesized a mixture of 2,4- and 2,5-disubstituted thiazoles and they are co-eluting on my standard silica gel column. What are my next steps for separation?
Answer: Co-elution of thiazole regioisomers is a common challenge due to their similar polarities. When standard silica gel chromatography fails, you need to exploit more subtle differences in their structures.
Troubleshooting Workflow for Separation:
Caption: A decision-making workflow for separating stubborn regioisomers.
Detailed Separation Strategies:
-
Optimize Flash Chromatography:
-
Solvent System: Move beyond standard Hexane/Ethyl Acetate. Try systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Additives: Sometimes, adding a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can alter the interaction of the isomers with the silica surface and improve separation.
-
-
Switch Stationary Phase:
-
Reverse-Phase (C18): If the compounds are sufficiently nonpolar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide a completely different separation mechanism.[8]
-
Alumina (Basic or Neutral): For compounds sensitive to acidic silica, alumina can be a good alternative.
-
Chiral Columns: Even for non-chiral compounds, chiral stationary phases can sometimes resolve regioisomers due to different spatial interactions.[9][10]
-
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. It is a reliable but more resource-intensive method for isolating pure isomers from a difficult mixture.[8]
-
Fractional Recrystallization: This classical technique can be highly effective if one isomer is significantly less soluble than the other in a particular solvent system. It requires methodical experimentation with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Question 3: How can I definitively confirm the structure of my separated regioisomers?
Answer: Unambiguous characterization is crucial. While 1D ¹H NMR is a good starting point, it can sometimes be insufficient to distinguish between closely related isomers. A combination of advanced NMR techniques is the gold standard.
-
1D ¹H and ¹³C NMR: These are the first steps. Note the chemical shifts and, importantly, the coupling constants in the aromatic regions.[11] The substitution pattern directly influences the splitting patterns of the remaining protons on the ring.[12]
-
2D NMR Spectroscopy: This is often required for definitive assignment.[13]
-
COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled to each other, helping to trace the connectivity around the rings.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool. It shows correlations between protons and carbons that are 2-3 bonds away. For example, you can see a correlation from the C5-H of the thiazole ring to the C4 carbon, confirming their adjacency.[13]
-
-
NOE (Nuclear Overhauser Effect) Spectroscopy: Can reveal through-space proximity between protons, which can help confirm the substitution pattern.
-
X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, this provides an unequivocal 3D structure and confirms the regiochemistry.[1][14]
Frequently Asked Questions (FAQs)
Q: What are the key factors influencing regioselectivity in thiazole synthesis? A: The primary factors are:
-
Reactant Structure: Steric hindrance and electronic effects on the α-haloketone and thioamide can favor one reaction pathway over another.
-
Reaction Conditions: As discussed, pH can be a critical determinant, especially when using N-substituted thioureas.[5][6]
-
Catalysts and Reagents: The choice of catalyst or activating agent can influence the reaction pathway. Modern methods often employ specific catalysts to achieve high regioselectivity.[1]
Q: Are there modern synthetic methods that offer better regiocontrol from the start? A: Yes. While the Hantzsch synthesis is a workhorse, concerns over regioselectivity have driven the development of new methods.
-
Diazoketone-based Syntheses: Recent work has shown that using diazoketones as stable alternatives to α-haloketones can provide a scalable and efficient route to 2,4-disubstituted thiazoles.[1]
-
Cyclization of N-Substituted α-Amino Acids: A metal-free method using thionyl chloride to cyclize N-substituted α-amino acids has been reported to give 2,5-disubstituted thiazoles in excellent yields, offering an alternative pathway that avoids the classic Hantzsch pairing.[3]
-
Multi-component Reactions: Many modern protocols utilize one-pot, multi-component reactions with specific catalysts (e.g., silica-supported tungstosilicic acid, microwave irradiation) to improve yields, shorten reaction times, and often enhance regioselectivity.[15][16]
Q: Can I predict the major regioisomer based on the starting materials? A: Prediction can be complex, but some general principles apply. In the Hantzsch synthesis, the initial S-alkylation at the α-carbon of the ketone is typically the first step.[7][17] The subsequent cyclization is an intramolecular nucleophilic attack of a nitrogen atom on the ketone's carbonyl group. Generally, the reaction will proceed in a way that involves the least sterically hindered transition state. However, electronic factors can also play a significant role, and computational studies are sometimes employed to predict outcomes.[18]
Detailed Experimental Protocol: Preparative HPLC Separation of Thiazole Regioisomers
This protocol provides a starting point for separating a hypothetical mixture of 2-amino-4-phenylthiazole and 2-amino-5-phenylthiazole regioisomers.
Objective: To separate a 50:50 mixture of thiazole regioisomers using reverse-phase preparative HPLC.
Materials:
-
Crude regioisomeric mixture
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water
-
Formic Acid (or TFA, 0.1% v/v)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Vials for fraction collection
Methodology:
-
Analytical Method Development:
-
Before scaling up, develop an analytical method on a standard analytical HPLC system with a C18 column (e.g., 150 x 4.6 mm).
-
Start with a mobile phase of 50:50 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid).
-
Run a gradient from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time of your isomers.
-
Optimize the gradient to achieve baseline separation (Rs > 1.5) of the two isomer peaks. Note the retention times.
-
-
Sample Preparation:
-
Dissolve a known quantity of the crude isomeric mixture (e.g., 200 mg) in a minimal amount of a suitable solvent (e.g., Methanol, DMF, or the initial mobile phase). Ensure it is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from your analytical run for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method. Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Collect fractions as the peaks elute. Use a fraction collector or collect manually into numbered vials. It is wise to collect small fractions throughout the elution of each peak to isolate the purest fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using analytical HPLC or TLC to identify the pure fractions corresponding to each isomer.
-
Combine the pure fractions for each respective isomer.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
If the product is soluble in a non-polar organic solvent (e.g., DCM, Ethyl Acetate), perform a liquid-liquid extraction to remove the water and formic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the product is water-soluble, lyophilization (freeze-drying) may be necessary.
-
-
Characterization:
-
Obtain the mass of each pure, isolated isomer and calculate the recovery yield.
-
Confirm the identity and purity of each isomer using NMR spectroscopy (¹H, ¹³C, and 2D techniques if necessary) and Mass Spectrometry.
-
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
- Goodnow, R. (2001).
- Furuta, R., & Doi, T. (1995). Enantiomeric separation of a thiazole derivative by high-performance liquid chromatography and micellar electrokinetic chromatography.
- Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved from [Link]
- Enantiomeric separation of a thiazole derivative by high-performance liquid chromatography and micellar electrokinetic chromatography. (1995). Bases bibliographiques Pascal et Francis.
-
Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][4][5][7]triazoles. (2021). Scientific Reports. Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.). Indian Journal of Chemistry.
- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Ilmiah Jendela Sains.
- Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI. Retrieved from [Link]
- Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). ChemistryOpen. Retrieved from [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). Organic Letters. Retrieved from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules. Retrieved from [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
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- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine in Solution
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine. Understanding the stability of this molecule in solution is paramount for generating reproducible data, whether in early-stage discovery assays or later-stage development. This document provides answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for conducting your own stability assessments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this molecule are rooted in its constituent functional groups: the indole ring, the 2-aminothiazole moiety, and the methoxy substituent. The main degradation pathways to be aware of are:
-
Oxidative Degradation: The indole nucleus is electron-rich and, like many indole-containing compounds, can be susceptible to oxidation by atmospheric oxygen (autoxidation), especially when exposed to light or trace metal ions.[1] The 2-amino group can also be a site of oxidation.[2][3]
-
pH-Dependent Hydrolysis: The thiazole ring and its substituents can exhibit lability under certain pH conditions. While thiazoles are often stable in strongly acidic or neutral conditions, some derivatives have been reported to decompose under weakly acidic conditions (pH 3-5).[4] Both strongly acidic and alkaline conditions should be evaluated, as they can promote hydrolysis of the aminothiazole system.
-
Photodegradation: The aromatic and heteroaromatic ring systems in the molecule can absorb UV and visible light, which may lead to photochemical degradation.
Q2: What is the recommended solvent for preparing stock solutions?
A2: For primary stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent polar aprotic solvent that can typically dissolve a wide range of organic molecules and is relatively inert. Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume added to your experimental system.
Q3: How should I store stock and working solutions to ensure maximum stability?
A3: Proper storage is critical.
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or, for long-term storage (>1 month), at -80°C. Protect the vials from light by storing them in a dark box or wrapping them in aluminum foil.
-
Aqueous Working Solutions: Prepare these fresh for each experiment by diluting the DMSO stock into your aqueous buffer or cell culture medium. Do not store dilute aqueous solutions for extended periods unless you have validated their stability under those specific conditions.
Q4: My solution of the compound is changing color to yellow or brown. What does this mean?
A4: A color change is often a visual indicator of degradation. For indole-containing compounds, the formation of colored products is frequently associated with oxidation.[1] If you observe a color change, it is highly likely that a significant portion of your compound has degraded. We recommend preparing a fresh solution and taking more stringent precautions to exclude light and oxygen.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific experimental problems that may arise due to the instability of this compound.
| Problem / Observation | Potential Cause & Scientific Rationale | Recommended Action & Investigation |
| Inconsistent biological activity or a progressive loss of potency in assays. | Compound Degradation. The active parent compound is degrading over the course of the experiment into less active or inactive species. This is common in multi-day cell culture experiments where the compound is incubated at 37°C in an oxygen- and moisture-rich environment. | 1. Prepare fresh dilutions of the compound from a frozen stock for each experiment. 2. Include a "time-zero" and "end-of-experiment" analytical check (e.g., HPLC) of your working solution to quantify the amount of compound remaining. 3. If degradation is confirmed, consider a formulation strategy (e.g., with antioxidants) or reduce the incubation time if the experimental design allows. |
| New peaks, especially early-eluting (more polar) ones, appear in my HPLC or LC-MS analysis over time. | Formation of Degradants. The appearance of new peaks is a clear sign of degradation. Oxidative or hydrolytic degradation often introduces polar functional groups (e.g., hydroxyls, carbonyls), causing the resulting degradants to elute earlier than the parent compound in reversed-phase HPLC. | 1. This confirms instability. Proceed with a forced degradation study (see Section 3) to systematically identify the conditions causing the degradation. 2. Use LC-MS/MS to obtain the mass of the new peaks. This data is crucial for proposing the structures of the degradation products and understanding the degradation pathway.[5][6] |
| The compound precipitates out of my aqueous buffer after dilution from a DMSO stock. | Poor Aqueous Solubility. This is a solubility issue, not necessarily a stability one, but it can be misinterpreted as a loss of compound. The methoxy group may slightly compromise solubility compared to an unsubstituted analog.[7] The pH of the buffer can also significantly impact the solubility of a molecule with an amine group. | 1. Determine the kinetic solubility of your compound in the specific buffer you are using. 2. Ensure the final DMSO concentration in your aqueous solution is low (typically <1%, ideally <0.5%) to prevent it from acting as a co-solvent. 3. Evaluate solubility across a range of pH values. The amine group's protonation state will change with pH, affecting solubility. 4. If solubility remains an issue, formulation with solubilizing excipients may be necessary. |
Section 3: Protocols for Stability Assessment
To rigorously characterize the stability of this compound, a forced degradation study is the industry-standard approach.[8][9] Such studies deliberately stress the molecule to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[5][10] The goal is to achieve a target degradation of 5-20%, as this provides sufficient formation of degradants for detection without being excessive.[11]
General Workflow for a Forced Degradation Study
The following diagram outlines the essential steps for conducting a forced degradation study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jddtonline.info [jddtonline.info]
Section 1: The Core Challenges of Aminothiazole Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with isolating amine-functionalized thiazoles (such as 2-aminothiazoles). These pharmacophores are notorious for poor chromatographic behavior due to their unique electronic properties.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind purification failures and providing self-validating, step-by-step solutions to ensure your workflows are robust and reproducible.
Q1: Why do my 2-aminothiazole derivatives streak so severely on standard silica gel, even when I use highly polar solvent systems like DCM/Methanol? A1: The streaking is not a solubility issue; it is a Brønsted acid-base interaction. Standard silica gel surfaces are populated with acidic silanol groups (Si-OH). 2-Aminothiazoles possess a highly basic exocyclic amine group and an electron-rich endocyclic thiazole nitrogen. When these basic sites encounter the acidic silanols, they become protonated, leading to strong ionic binding rather than standard adsorption/desorption partitioning[1]. This ionic interaction causes severe band-broadening, streaking, and often irreversible retention on the column[2].
Q2: I added a basic modifier to my solvent, but my peaks are still broad or splitting into two distinct bands. What is happening? A2: You are likely observing amino-imino tautomerism. 2-Aminothiazoles exist in a dynamic equilibrium between their amino and imino tautomeric forms[3]. If the rate of interconversion between these two states is comparable to the timescale of your chromatographic separation, the two tautomers will partition differently into the stationary phase. This results in peak bridging or splitting. To resolve this, you must lock the molecule into a single state, either by utilizing an orthogonal purification method (like ion-exchange) or by strictly controlling the pH of the mobile phase.
Logical relationship of 2-aminothiazole properties and purification challenges.
Section 2: Troubleshooting Silica Gel Chromatography
Q3: How exactly should I modify my normal-phase mobile phase to prevent silanol binding? A3: You must introduce a competing basic modifier to the mobile phase. Modifiers like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) act as sacrificial bases. They saturate and "deactivate" the acidic silanol sites on the silica surface, allowing your aminothiazole to partition based purely on its polarity[2].
Quantitative Comparison of Chromatographic Modifiers
| Modifier Strategy | Optimal Concentration (v/v) | Compatible Solvent Systems | Mechanistic Purpose & Best Use Case |
| Triethylamine (TEA) | 0.5% - 2.0% | Hexane / EtOAc, DCM | Competes for silanol sites; ideal for lipophilic aminothiazoles[2]. |
| Ammonium Hydroxide | 1.0% - 5.0% | DCM / Methanol | Stronger deactivation; required for highly polar amines needing protic solvents[2]. |
| Amine-Functionalized Silica | N/A (Stationary Phase) | Hexane / EtOAc | Permanently masks silanols via bonded organic amines; eliminates liquid modifiers[1]. |
Protocol 1: Self-Validating Normal-Phase Chromatography with TEA Deactivation
Causality Note: You cannot simply add TEA to the running solvent and immediately load your sample. The silica will strip the TEA from the solvent front, leaving your compound to streak in the un-deactivated zone. Pre-equilibration is mandatory.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 50% EtOAc in Hexane). Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.
-
Column Packing: Slurry-pack your silica gel column using the TEA-modified solvent.
-
Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent.
-
System Validation: Spot the eluting solvent from the bottom of the column onto a universal pH indicator strip. Validation Gate: The pH must read >8. If it is neutral, the silica is still absorbing TEA; continue flushing until basicity is confirmed.
-
TLC Validation: Run a TLC of your crude mixture using the TEA-modified solvent. The aminothiazole spot should be tight and round. If it streaks on the deactivated TLC plate, it will fail on the column.
-
Loading & Elution: Load your sample and elute using the TEA-modified mobile phase.
Section 3: The "Catch-and-Release" Strategy (SCX Chromatography)
Q4: My crude reaction mixture contains a massive amount of neutral byproducts (e.g., triphenylphosphine oxide) and standard normal-phase is failing. Is there a better way? A4: Yes. When normal phase fails, switch to orthogonal mechanisms using Strong Cation Exchange (SCX) chromatography in a "Catch-and-Release" workflow[4]. SCX media (such as silica-bound propylsulfonic acid) turns the basicity of the aminothiazole into an advantage. The sulfonic acid covalently captures the basic amine as a salt, allowing all neutral and acidic impurities to wash straight through[5].
SCX catch-and-release workflow for amine-functionalized thiazoles.
Protocol 2: Self-Validating SCX Catch-and-Release Purification
Causality Note: The release step relies on ammonia being a stronger base than the aminothiazole. Ammonia deprotonates the target molecule, breaking the ionic bond with the sulfonic acid, while the volatile nature of the solvent allows for easy recovery without aqueous workup.
-
Column Conditioning: Pre-wet an SCX-2 (Propylsulfonic acid) cartridge with 2 CV of Methanol, followed by 2 CV of DCM.
-
Loading: Dissolve your crude mixture in a minimal amount of DCM (or DMF if solubility is poor) and load it onto the column[4].
-
The "Catch" (Washing): Wash the column with 3 CV of DCM, followed by 3 CV of Methanol.
-
Validation Gate 1: Analyze the wash fractions via TLC or LC-MS. The target aminothiazole mass must be completely absent, confirming successful capture by the SCX media. Neutral impurities will be highly concentrated here.
-
The "Release" (Elution): Elute the target compound using 3 to 5 CV of a 2M Ammonia in Methanol solution[4].
-
Validation Gate 2: Check the pH of the release fractions. A strong basic reading confirms ammonia breakthrough and product elution.
-
Recovery: Pool the basic fractions and evaporate under reduced pressure to yield the pure aminothiazole as a free base[5].
References
-
ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage. Available at:[Link]
-
RediSep SCX column - Teledyne ISCO. Available at:[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]
-
Mass Spectrometry as a Tool for Studying Tautomerism - SEDICI. Available at:[Link]
Sources
Validation & Comparative
Technical Assessment & Comparative NMR Profiling: 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Executive Summary
This guide provides a definitive technical characterization of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine , a privileged scaffold in kinase inhibitor discovery (specifically targeting CDK and necroptosis pathways).
Characterizing this molecule presents specific challenges due to the electron-donating methoxy group's shielding effects and the lability of the thiazole amine protons. This guide compares the spectral performance of this compound against its non-substituted analogue and evaluates solvent suitability to ensure reproducible data for regulatory filing or SAR (Structure-Activity Relationship) studies.
Structural Analysis & Synthetic Context
To interpret the NMR data accurately, one must understand the synthetic origin. This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing a 3-(α-chloroacetyl)-6-methoxyindole with thiourea.
-
Critical Impurity Profile: Common impurities include unreacted thiourea (broad singlet ~7.0 ppm in DMSO) and the α-chloroacetyl intermediate (singlet ~4.7 ppm).
-
Electronic Environment: The C6-methoxy group exerts a strong mesomeric (+M) effect, significantly shielding the H-5 and H-7 protons of the indole ring compared to the unsubstituted analogue.
Diagram 1: Assignment Logic Flowchart
The following decision tree outlines the logical flow for assigning the overlapping aromatic region.
Caption: Logic flow for deconvoluting the aromatic region using scalar coupling constants and 2D COSY correlations.
Comparative Profiling
A. Target vs. Analogue Comparison
The methoxy group at position 6 alters the spectral footprint significantly compared to the unsubstituted core.
Table 1: Chemical Shift Comparison (DMSO-d₆, 400 MHz)
| Proton Position | Target: 6-Methoxy Derivative (δ ppm) | Analogue: Unsubstituted (δ ppm) | Shift Difference (Δδ) | Mechanistic Explanation |
| Indole NH | 11.15 (s) | 11.30 (s) | -0.15 | +M effect increases electron density on N, shielding the proton. |
| Thiazole NH₂ | 6.95 (bs) | 7.02 (bs) | -0.07 | Minor through-space electronic effect. |
| Indole H-4 | 7.95 (d, J=8.5 Hz) | 8.05 (d, J=7.8 Hz) | -0.10 | Para-position to methoxy; shielded. |
| Indole H-5 | 6.75 (dd, J=8.5, 2.0 Hz) | 7.15 (t) | -0.40 | Diagnostic: Ortho to methoxy; highly shielded. |
| Indole H-7 | 6.88 (d, J=2.0 Hz) | 7.42 (d) | -0.54 | Diagnostic: Ortho to methoxy; highly shielded. |
| Thiazole H-5 | 6.85 (s) | 6.90 (s) | -0.05 | Minimal electronic communication with indole benzene ring. |
| Methoxy (-OCH₃) | 3.78 (s) | N/A | N/A | Key identification signal. |
B. Solvent System Performance
Choosing the right solvent is critical for observing the exchangeable amine protons, which are essential for confirming the thiazole ring formation.
Table 2: Solvent Compatibility Guide
| Solvent | Resolution Score | Pros | Cons | Recommendation |
| DMSO-d₆ | High (5/5) | Excellent solubility; sharp exchangeable protons (NH, NH₂); distinct separation of aromatic signals. | Hygroscopic; water peak at 3.33 ppm can obscure signal integration if wet. | Primary Choice |
| Methanol-d₄ (MeOD) | Low (2/5) | Removes NH/NH₂ signals (D-exchange), simplifying the aromatic region. | Loss of diagnostic NH₂ signal makes it harder to prove thiazole formation; Indole NH also disappears. | Use only for HSQC/HMBC |
| Chloroform-d (CDCl₃) | Medium (3/5) | Good for non-polar impurities. | Poor solubility for this polar scaffold; broad/undefined NH signals due to lack of H-bonding stabilization. | Not Recommended |
Detailed Characterization Protocol
Diagram 2: Solvent Decision Tree
Use this workflow to select the appropriate solvent based on your analytical goal (Structure Confirmation vs. Solubility Check).
Caption: Decision matrix for solvent selection. DMSO-d6 is the gold standard for aminothiazoles to preserve labile proton signals.
Experimental Workflow (Self-Validating)
1. Sample Preparation:
-
Weigh 5–10 mg of the solid compound.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Validation Step: Ensure the solution is clear. Turbidity suggests inorganic salts (from the Hantzsch cyclization workup) which will degrade line shape. Filter through a cotton plug if necessary.
2. Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons and methoxy protons require sufficient relaxation time for accurate integration.
-
Scans (NS): Minimum 16 scans; 64 scans recommended for high signal-to-noise ratio on the small aromatic doublets.
3. Data Processing & Assignment:
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
-
Integration Logic:
-
Set the Methoxy singlet (3.78 ppm) to integral 3.00 .
-
Verify the Indole NH (11.15 ppm) integrates to 1.0 .
-
Verify the Thiazole NH₂ (6.95 ppm) integrates to 2.0 .
-
Self-Check: If Thiazole NH₂ integrates < 2.0, check for D-exchange with wet solvent or protonation if the sample is acidic (residual HCl).
-
References
-
Hantzsch Thiazole Synthesis & Indole Derivatives
-
Solvent Effects in NMR
-
6-Methoxyindole Spectral Data
- General NMR Interpretation: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Shift Prediction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to Validating the Purity of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine using TLC and HPLC
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a non-negotiable cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, a molecule of interest due to its indole and aminothiazole moieties, a robust analytical strategy is paramount. This guide provides an in-depth comparison of two ubiquitous chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the purity validation of this specific compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate technique for their analytical objectives.
The structural features of this compound, including the aromatic indole ring system, the polar amine group, and the methoxy substituent, suggest a compound of moderate polarity. This characteristic is a critical determinant in the development of effective chromatographic separation methods.
The First Line of Assessment: Thin-Layer Chromatography (TLC)
TLC is an invaluable technique for rapid, cost-effective, and qualitative analysis of a compound's purity. Its utility lies in its ability to quickly screen for the presence of impurities, monitor reaction progress, and determine appropriate solvent systems for more advanced chromatographic methods.
The Rationale Behind the TLC Method
The separation in TLC is governed by the principle of adsorption. The choice of a polar stationary phase, such as silica gel, is logical for our moderately polar target compound.[1] The mobile phase, a solvent or a mixture of solvents, is then optimized to achieve differential migration of the compound and any potential impurities up the plate. The goal is to find a solvent system where the main compound has a Retention Factor (Rf) of approximately 0.2-0.4, which typically provides the best separation from impurities.[1]
For visualization, the inherent UV activity of the indole ring allows for non-destructive detection under a UV lamp.[1] For enhanced sensitivity or for impurities that are not UV-active, chemical staining reagents that react with the indole nucleus or other functional groups can be employed.[2][3][4]
Experimental Protocol: TLC Analysis
1. Materials:
-
TLC Plates: Silica gel 60 F254
-
Compound Solution: 1 mg/mL solution of this compound in methanol.
-
Mobile Phase (Starting Point): Ethyl acetate/Hexane (1:1 v/v). Adjust polarity as needed.
-
TLC Developing Chamber
-
Visualization: UV lamp (254 nm), and a staining solution (e.g., vanillin-sulfuric acid reagent).
2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and let it equilibrate for 15-20 minutes.
-
Using a capillary tube, carefully spot a small amount of the compound solution onto the baseline of the TLC plate.
-
Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot.
-
If necessary, further visualize by dipping the plate in the vanillin-sulfuric acid stain and gently heating.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Data Presentation: TLC Results
| Spot | Distance Traveled (cm) | Solvent Front (cm) | Rf Value | Observations |
| Main Compound | 2.5 | 7.0 | 0.36 | Major, well-defined spot |
| Impurity 1 | 4.1 | 7.0 | 0.59 | Faint spot, less polar |
| Impurity 2 | 1.2 | 7.0 | 0.17 | Trace spot, more polar |
The Gold Standard for Quantification: High-Performance Liquid Chromatography (HPLC)
For a definitive and quantifiable assessment of purity, HPLC is the industry-standard method.[5][6] Its high resolution, sensitivity, and reproducibility make it indispensable for the final purity determination of active pharmaceutical ingredients (APIs) and key intermediates.
The Rationale Behind the HPLC Method
Given the moderate polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[5][6] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase usually consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).[7] The addition of a small amount of acid, such as formic or phosphoric acid, to the aqueous phase can improve peak shape and resolution by suppressing the ionization of the amine group. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
UV detection is ideal due to the strong chromophores (indole and thiazole rings) present in the molecule.[8] A wavelength of around 280 nm is a good starting point for detecting indole-containing compounds.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Materials:
-
HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
2. HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 80 |
| 17 | 80 |
| 18 | 20 |
| 20 | 20 |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: HPLC Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 15,234 | 0.45 | Impurity |
| 2 | 8.9 | 3,356,789 | 99.12 | This compound |
| 3 | 11.5 | 14,567 | 0.43 | Impurity |
Comparative Analysis: TLC vs. HPLC
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption | Partition (primarily) |
| Analysis Type | Primarily Qualitative/Semi-Quantitative | Quantitative and Qualitative |
| Resolution | Lower | High |
| Sensitivity | Lower (microgram range) | High (nanogram to picogram range) |
| Speed | Fast (15-60 minutes per plate) | Slower (10-30 minutes per sample) |
| Throughput | High (multiple samples on one plate) | Lower (sequential injections) |
| Cost | Low (minimal equipment and solvent) | High (expensive instrumentation and high-purity solvents) |
| Solvent Consumption | Low | High |
| Ease of Use | Simple | Requires specialized training |
Workflow for Purity Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. akjournals.com [akjournals.com]
Structural Efficacy of Indole-Thiazole Hybrids: A Crystallographic Comparison Guide
Executive Summary
In the landscape of kinase inhibitors and antimicrobial drug design, the 4-(indol-3-yl)-1,3-thiazol-2-amine scaffold has emerged as a superior alternative to the classical 4-phenyl-1,3-thiazol-2-amine. While both scaffolds offer a planar geometry suitable for intercalation into ATP-binding pockets, X-ray diffraction and molecular modeling data reveal that the indole-thiazole hybrid offers distinct crystallographic advantages: enhanced
This guide objectively compares the structural performance of these two scaffolds, supported by experimental protocols for synthesis and crystallization, to assist medicinal chemists in rational drug design.
Comparative Analysis: Indole vs. Phenyl Thiazoles
The following analysis synthesizes data from small-molecule X-ray diffraction and protein-ligand docking studies (e.g., E. coli MurB and CYP51 complexes).
Structural Metrics Comparison[1][2][3]
| Feature | 4-(Indol-3-yl)-1,3-thiazol-2-amine (Target) | 4-Phenyl-1,3-thiazol-2-amine (Alternative) | Impact on Efficacy |
| Planarity (Torsion Angle) | High (< 12° twist between rings) | Moderate (< 20° twist) | Indole derivatives maintain higher planarity, facilitating deeper intercalation into DNA/protein clefts. |
| H-Bond Donors | 2 (Thiazole | 1 (Thiazole | The Indole |
| ~135 Ų (Bicyclic system) | ~90 Ų (Monocyclic system) | Increased surface area leads to stronger van der Waals forces and higher melting points (stability). | |
| Solubility (LogP) | ~2.5 - 3.0 (Moderate) | ~2.0 - 2.5 (High) | Indole hybrids are less soluble but crystallize more readily from polar organic solvents due to strong lattice energy. |
Mechanism of Interaction
-
Alternative (Phenyl): Relies primarily on the thiazole amine for H-bonding. The phenyl ring contributes only hydrophobic bulk.
-
Target (Indole): The indole moiety acts as a dual-anchor. The benzene portion of the indole engages in T-shaped or parallel-displaced
-stacking (e.g., with Phenylalanine residues), while the pyrrole forms specific hydrogen bonds with backbone carbonyls.
Experimental Protocols
As an Application Scientist, I emphasize that high-quality X-ray data depends entirely on the purity of the input material. The Hantzsch Thiazole Synthesis is the industry standard, but specific modifications are required for the indole derivative to prevent oxidation.
Synthesis Workflow (Modified Hantzsch)
Reagents:
-
3-(2-Bromoacetyl)indole (Precursor A)
-
Thiourea (Precursor B)
-
Solvent: Ethanol/DMF (4:1 ratio)
-
Base:
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3-(2-bromoacetyl)indole in Ethanol/DMF. The DMF co-solvent is critical to solubilize the indole moiety, which is less soluble than phenyl analogs.
-
Condensation: Add 1.2 eq of Thiourea. Reflux at 80°C for 3–5 hours.
-
Neutralization: Cool to room temperature. The hydrobromide salt will precipitate. Neutralize with 10% aqueous
to liberate the free base. -
Purification: Recrystallize immediately from hot Ethanol. Note: Indole derivatives are light-sensitive; perform in amber glassware.
Crystallization for X-ray Diffraction
To obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm), use the Slow Evaporation method with a polarity gradient.
-
Solvent System: Dissolve 20 mg of the purified amine in 2 mL of Methanol.
-
Antisolvent: Carefully layer 0.5 mL of Water or Hexane on top (do not mix).
-
Growth: Seal with parafilm, poke 2 small holes, and store at 4°C in the dark. Crystals typically form within 48–72 hours.
Visualizations
Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to structure solution, highlighting the specific solvent switch required for Indole derivatives.
Figure 1: Step-by-step workflow for synthesizing and characterizing the indole-thiazole scaffold.[1]
Structural Interaction Logic
This diagram illustrates why the Indole-Thiazole hybrid outperforms the Phenyl-Thiazole alternative in binding affinity, based on docking logic.
Figure 2: Interaction network showing the dual-anchor binding mode of the Indole-Thiazole scaffold.
References
-
Athar Abbasi, M., et al. (2021). "4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation." Pharmaceuticals.[2][3][4][5] Available at: [Link]
-
Boraei, A.T.A., et al. (2023).[1][6] "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Crystals. Available at: [Link]
-
Ullah, A., et al. (2023). "Synthesis of New Indole-Based Thiazole Derivatives as Potential Antiglycation and Anti-α-Glucosidase Agents." ChemistrySelect. Available at: [Link]
-
PubChem. "4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine Compound Summary."[7] National Library of Medicine. Available at: [Link]
Sources
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor :: JYX [jyx.jyu.fi]
- 7. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
IC50 comparison of indole-thiazole derivatives against cancer cell lines
The rational design of small-molecule kinase inhibitors has increasingly focused on hybridizing privileged pharmacophores to overcome acquired resistance in oncology. Among these, indole-thiazole derivatives have emerged as highly potent, multi-targeted anticancer agents. By mimicking the adenine purine ring of ATP, the indole core anchors the molecule within the hinge region of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. Simultaneously, the thiazole ring acts as a versatile, bioisosteric spacer that enhances lipophilicity, metabolic stability, and hydrogen-bonding interactions deep within the hydrophobic kinase pockets[1].
This guide provides an objective, data-driven comparison of recent indole-thiazole derivatives, detailing their half-maximal inhibitory concentrations (IC50) against prominent cancer cell lines, the causality behind their mechanisms of action, and the self-validating experimental protocols required to evaluate them.
Mechanistic Pathway: Kinase Inhibition to Apoptosis
The primary mechanism of action for these hybrid compounds is the competitive inhibition of the intracellular tyrosine kinase domain of RTKs. By blocking ATP binding, indole-thiazole derivatives halt downstream PI3K/AKT and MAPK/ERK signaling cascades. This disruption prevents tumor proliferation and triggers intrinsic apoptosis via the upregulation of pro-apoptotic proteins (Bax, Caspase 3/8/9) and the downregulation of anti-apoptotic proteins (Bcl-2)[2].
Mechanism of EGFR/VEGFR-2 inhibition by indole-thiazole derivatives.
Quantitative IC50 Comparison
To objectively evaluate the efficacy of these derivatives, we must compare their IC50 values across standardized human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung adenocarcinoma) and isolated kinase assays. The table below synthesizes recent experimental data, benchmarking novel hybrids against FDA-approved standard-of-care drugs.
| Compound Designation | Primary Target | Kinase IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference Standard (Kinase IC50) |
| Compound 271i | EGFR | 0.063 | 6.10 ± 0.4 | 8.45 ± 0.16 | Dasatinib (0.126 µM) |
| Compound 7d | VEGFR-2 | 0.503 | 2.93 ± 0.47 | N/A | Sorafenib (0.09 µM) |
| Compound 6i | EGFR / HER2 | 0.153 | 6.10 ± 0.4 | N/A | Erlotinib (0.05 µM) |
| Compound 5i | Apoptosis Inducer | N/A | 3.92 ± 0.01 | N/A | Cisplatin (~12.65 µM) |
Data Insights & Structure-Activity Relationship (SAR): Compound 271i demonstrates a superior EGFR inhibitory profile compared to Dasatinib. SAR analysis indicates that the integration of a carboxamide linker between the indole and thiazole rings allows for critical hydrogen bonding with the Cys797 and Lys745 residues in the EGFR ATP-binding pocket[1]. Furthermore, derivatives like 7d, which feature electron-withdrawing halogens on the aryl-thiazole moiety, exhibit enhanced lipophilicity, driving lower IC50 values against MCF-7 cells[3].
Experimental Methodologies
To ensure scientific integrity, the determination of IC50 values must rely on self-validating experimental systems. The following protocols detail the causal logic and necessary controls for accurate viability and kinase inhibition profiling.
Protocol 1: High-Throughput Cell Viability Assay (MTT)
Causality: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to a purple formazan product. Because this reduction is catalyzed solely by mitochondrial succinate dehydrogenase in living cells, the absorbance of the formazan directly correlates with the viable cell count.
Self-Validating Controls:
-
Vehicle Control (0.1% DMSO): Proves that cytotoxicity is driven by the compound, not the solvent.
-
Positive Control (Standard Drug): Validates the sensitivity of the specific cell passage.
-
Edge-Effect Mitigation: Outer wells of the 96-well plate are filled with PBS to prevent evaporation, which would otherwise artificially concentrate the drug and skew IC50 calculations.
Step-by-Step Workflow:
-
Seeding: Harvest cancer cells (e.g., MCF-7) at 80% confluence. Seed
cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. -
Incubation: Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cellular attachment and recovery from trypsinization stress.
-
Treatment: Aspirate media. Apply indole-thiazole derivatives in a 7-point serial dilution (e.g., 0.1 µM to 100 µM) in fresh media. Maintain a final DMSO concentration of
0.1%. Incubate for 48 hours. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate for 10 minutes on an orbital shaker.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression (4-parameter logistic curve) in software such as GraphPad Prism.
Experimental workflow for determining IC50 using the MTT viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: While MTT measures phenotypic cell death, it does not confirm the molecular target. The ADP-Glo assay directly measures kinase activity by quantifying the ADP produced during the kinase reaction. This ADP is converted back to ATP, which drives a luciferase-mediated luminescent reaction. Luminescence is inversely proportional to the inhibitor's efficacy.
Step-by-Step Workflow:
-
Preparation: Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction Assembly: In a 384-well white plate, combine 1 ng of purified recombinant EGFR (or VEGFR-2) enzyme, the specific peptide substrate, and varying concentrations of the indole-thiazole derivative.
-
Initiation: Add ultra-pure ATP (at the
value specific to the kinase) to initiate the reaction. Incubate for 60 minutes at room temperature. -
ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
-
Measurement: Read luminescence. Plot the dose-response curve to calculate the biochemical IC50.
References
- Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applic
- Indole-thiazole hybrids with anticancer potential.
- Appraisal and synthesis of novel indole-thiazole derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment.
Comparative Guide to Spectroscopic Analysis of Thiazole-Linked Indoles: IR and UV-Vis Methodologies
Thiazole-linked indoles are highly privileged scaffolds in modern drug discovery, frequently evaluated for their potent anticancer, antimicrobial, and anti-inflammatory properties[1],[2]. The structural fusion of an electron-rich indole (donor) and an electron-deficient thiazole (acceptor) creates a unique push-pull electronic system.
As a Senior Application Scientist, I designed this guide to objectively compare the analytical performance of different Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopic techniques. By understanding the causality behind instrument and solvent selection, researchers can build robust, self-validating workflows for the structural and electronic characterization of these complex pharmacophores.
Part 1: UV-Vis Spectroscopy – Probing Electronic Communication
UV-Vis spectroscopy is critical for analyzing the
Instrumentation Comparison: Double-Beam vs. Photodiode Array (PDA)
-
Double-Beam Spectrophotometers: These instruments provide superior baseline stability by continuously comparing the sample against a parallel reference solvent path. Causality: This continuous subtraction is critical when measuring the low-intensity ICT bands (typically found between 400–450 nm) of thiazole-indole linkages, preventing baseline drift from obscuring weak signals[2].
-
Photodiode Array (PDA): Offers rapid, full-spectrum acquisition in milliseconds. While slightly less sensitive to ultra-weak absorbances than double-beam systems, PDA is the superior alternative for high-throughput screening of multiple drug candidates or monitoring real-time degradation kinetics.
Solvent Selection: Harnessing Solvatochromism
The absorption maxima (
-
Causality: Polar solvents (e.g., DMSO, Ethanol) lower the energy of the polar excited state more effectively than the ground state. This stabilization reduces the energy gap, resulting in a bathochromic (red) shift compared to non-polar solvents (e.g., Hexane). If a newly synthesized thiazole-indole derivative fails to exhibit this shift, it strongly indicates a steric disruption in the coplanarity or conjugation between the two heterocyclic rings.
Part 2: Infrared (IR) Spectroscopy – Validating Structural Linkages
IR spectroscopy confirms the presence of functional groups and the specific nature of the linker (e.g., hydrazone, azo, or methine bridges) connecting the heterocycles[1],[3].
Methodology Comparison: KBr Pellet vs. ATR-FTIR
-
KBr Pellet (Transmission): The traditional gold standard. It provides sharp, highly resolved peaks in the fingerprint region (1500–400 cm⁻¹). However, KBr is highly hygroscopic. Causality: Absorbed atmospheric moisture creates a broad O-H stretch that often masks the critical N-H stretching region (3100–3500 cm⁻¹) of the indole ring, leading to ambiguous structural confirmations[2],[4].
-
Attenuated Total Reflectance (ATR-FTIR): The modern, non-destructive alternative requiring zero sample preparation[5]. Causality: ATR utilizes an evanescent wave penetrating just a few microns into the sample. Because the depth of penetration is wavelength-dependent, relative peak intensities differ from transmission spectra (peaks at lower wavenumbers appear artificially stronger). Software-based ATR correction is mandatory before comparing results against standard transmission libraries.
Part 3: Self-Validating Experimental Protocols
Protocol 1: UV-Vis Solvatochromic Assay
-
Preparation: Prepare a 10 µM stock solution of the synthesized thiazole-indole derivative in spectroscopic-grade DMSO.
-
Dilution: Aliquot the stock into three separate quartz cuvettes containing Hexane, Ethanol, and DMSO to achieve a final concentration of 1 µM.
-
Self-Validation (Blanking): Record a baseline using the exact matched solvent from the same batch. Validation Check: Any baseline drift >0.005 Absorbance Units (AU) during a mock scan invalidates the run; the instrument must be re-zeroed.
-
Acquisition: Scan from 200 nm to 600 nm.
-
Analysis: Identify the low-intensity ICT band[2]. Calculate the optical gap energy (eV) using the Tauc method to quantify the electronic influence of the thiazole substituent[1].
Protocol 2: ATR-FTIR Structural Validation
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application: Place 1-2 mg of the solid thiazole-indole powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Acquisition: Collect the sample spectrum across the 4000–400 cm⁻¹ range[5].
-
Self-Validation (Baseline Check): Examine the baseline at 3800 cm⁻¹. Validation Check: A tilted baseline indicates poor crystal contact or severe scattering; the user must re-apply pressure and rescan.
-
Signal Processing: Apply atmospheric compensation to remove ambient CO₂/H₂O artifacts, followed by an ATR correction algorithm before analyzing the C=N (thiazole) and N-H (indole) stretches.
Part 4: Quantitative Data Comparison
Table 1: Comparative UV-Vis Absorption Data of Thiazole-Linked Indoles
| Compound Linkage Type | Solvent | Spectroscopic Shift | ||
| Thiazolyl-azo-indole | Hexane | 395 | 18,500 | Reference Baseline |
| Thiazolyl-azo-indole | Ethanol | 410 | 22,100 | Bathochromic (+15 nm) |
| Thiazole-oxindole | DMSO | 429–438 | 3,100–4,600 | Hypsochromic vs Acid[2] |
Table 2: Key IR Vibrational Frequencies (ATR vs. KBr Performance)
| Functional Group | Expected Region (cm⁻¹) | KBr Pellet Performance | ATR-FTIR Performance |
| Indole N-H Stretch | 3100 – 3500 | Often broadened by H₂O | Sharp, distinct peak |
| Thiazole C=N Stretch | 1550 – 1630 | High resolution | High resolution |
| Carbonyl C=O | 1680 – 1725 | Strong, sharp[2] | Strong, slight intensity shift |
Part 5: Workflow Visualization
Spectroscopic workflow for structurally validating thiazole-linked indoles using UV-Vis and FT-IR.
References
-
Title: Computational Study: Synthesis, Spectroscopic (UV-vis, IR, NMR), Antibacterial, Antifungal, Antioxidant, Molecular Docking and ADME of New (E)-5-(1-(2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole Source: ResearchGate URL: [Link]
-
Title: Hetarylazoindoles 1. Synthesis, Characterization, and Spectroscopic Properties of New Hetarylazoindole Dyes Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]
-
Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Short synthesis of an endogenous ligand for the arylhydrocarbon receptor, 2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester Source: Semantic Scholar (HETEROCYCLES) URL: [Link]
-
Title: Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity Source: ACS Omega URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking a Novel Indolylthiazole Compound: A Comparative Guide to Kinase Inhibitor Profiling
In the dynamic landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities against established benchmarks is paramount. This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine , a representative of the promising indolylthiazole class of heterocyclic compounds. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, multi-faceted strategy for its evaluation against well-characterized, clinically relevant kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic workflow designed to elucidate the compound's potency, selectivity, and cellular mechanism of action. We will delve into the rationale behind experimental choices, ensuring a self-validating system of inquiry that moves logically from broad-based screening to specific, hypothesis-driven cell-based and in vivo models.
Introduction: The Rationale for Benchmarking
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The indolylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[2][3] The subject of this guide, this compound, possesses structural motifs suggestive of potential kinase inhibitory activity.
To ascertain its therapeutic potential, a systematic benchmarking study is essential. This involves comparing its performance against a panel of known kinase inhibitors with diverse selectivity profiles. For this guide, we have selected the following well-established inhibitors as benchmarks:
-
Staurosporine: A potent, non-selective pan-kinase inhibitor, serving as a positive control for broad kinase inhibition.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT).
-
Sorafenib: Another multi-targeted inhibitor with activity against Raf kinases and VEGFR.[4]
-
Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases.[5]
This comparative approach will not only define the inhibitory profile of our lead compound but also contextualize its potential advantages and liabilities.
Experimental Workflow: A Phased Approach to Characterization
A logical, phased approach is critical for the efficient and comprehensive evaluation of a novel kinase inhibitor. The proposed workflow is designed to generate a complete dataset, from initial biochemical profiling to cellular and in vivo validation.
Caption: A phased experimental workflow for kinase inhibitor characterization.
Phase 1: Biochemical Profiling
The initial phase focuses on the direct interaction between the compound and a panel of purified kinases to determine its inhibitory spectrum and potency.
Kinase Panel Screening
Rationale: A broad kinase screen is the first step to identify the primary targets and assess the selectivity of the compound. A radiometric activity assay is often considered the gold standard due to its universal applicability across all kinases.[6]
Protocol: HotSpot™ Kinase Assay Platform
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 1 µL of the test compound at a final concentration of 10 µM.
-
Kinase Reaction Initiation: Add 24 µL of a master mix containing the kinase, substrate, and [γ-³³P]ATP to each well. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[7]
-
Incubation: Incubate the plate at 30°C for a time course determined for each kinase (typically 30-120 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding 10 µL of 3% phosphoric acid. Transfer 10 µL of the reaction mixture onto a filtermat.
-
Washing: Wash the filtermat three times with 1% phosphoric acid and once with acetone.
-
Scintillation Counting: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.
IC50 Determination
Rationale: For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction, offering a non-radioactive alternative for IC50 determination.[8][9]
-
Compound Dilution: Prepare a serial dilution of the test compound and benchmark inhibitors (e.g., from 100 µM to 1 nM) in a 384-well plate.
-
Kinase Reaction: Add the purified kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action Studies
Rationale: To understand how the inhibitor interacts with its target kinase, it is crucial to determine its mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive).
Protocol: Enzyme Kinetics with Varying ATP Concentrations
-
Assay Setup: Perform the ADP-Glo™ Kinase Assay as described above.
-
Varying ATP Concentrations: For a fixed concentration of the inhibitor, vary the concentration of ATP (e.g., from 0.5x Km to 10x Km).
-
Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or other kinetic models to determine the mechanism of inhibition.
Phase 2: Cellular Characterization
This phase aims to confirm the activity of the compound in a more physiologically relevant cellular context.
Target Engagement Assays
Rationale: It is essential to confirm that the compound binds to its intended target within living cells. The NanoBRET™ Target Engagement Assay is a sensitive method for quantifying compound binding at the target protein in live cells.[10]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Transfect cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: Plate the transfected cells and treat with a serial dilution of the test compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the same kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test compound to the NanoLuc®-kinase fusion protein will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Pathway Phosphorylation Analysis
Rationale: Inhibition of a kinase should lead to a downstream effect on the signaling pathway it regulates. Western blotting is a standard technique to measure the phosphorylation status of key downstream substrates.
Caption: Western blotting workflow for pathway analysis.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) and treat with various concentrations of the test compound and benchmark inhibitors for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase. Also, probe for the total protein as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Cell Viability and Apoptosis Assays
Rationale: A successful kinase inhibitor should induce cell death or inhibit the proliferation of cancer cells that are dependent on the target kinase.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and benchmark inhibitors for 72 hours.
-
Assay Reagent Addition: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability.
-
Luminescence Measurement: Measure the luminescence.
-
Data Analysis: Calculate the percentage of viable cells relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Phase 3: In Vivo Evaluation
Promising compounds from cellular assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.[11][12]
Pharmacokinetic (PK) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for determining the appropriate dosing regimen for efficacy studies.
Protocol: Murine Pharmacokinetic Analysis
-
Compound Administration: Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Xenograft Tumor Models
Rationale: Xenograft models, where human cancer cells are implanted in immunocompromised mice, are the standard for evaluating the in vivo anti-tumor efficacy of a compound.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Inject a suspension of a relevant human cancer cell line subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Dosing: Administer the test compound and a relevant benchmark inhibitor (e.g., Sunitinib) daily via oral gavage. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Data Summary and Comparison
To facilitate a clear comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative In Vitro and Cellular Activity
| Compound | Target Kinase(s) | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cell Viability GI50 (nM) |
| This compound | TBD | |||
| Staurosporine | Pan-Kinase | |||
| Sunitinib | VEGFR, PDGFR, c-KIT | |||
| Sorafenib | Raf, VEGFR | |||
| Dasatinib | BCR-ABL, Src |
Table 2: Comparative In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | |
| Compound of Interest | TBD | ||
| Benchmark Inhibitor | TBD |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound against known kinase inhibitors. By following this phased approach, researchers can generate a robust dataset to define the compound's inhibitory profile, elucidate its mechanism of action, and assess its therapeutic potential. The detailed protocols and the rationale behind each experimental step are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery and development.
References
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
- In Vivo Kinase Activity Models - Reaction Biology. (n.d.).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (2023, December 18).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6).
- Kinase Activity Assay | Creative Diagnostics. (n.d.).
- Kinase Inhibitors as Therapeutics: A Review - Promega Connections. (2018, April 18).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. (2014, June 10).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC - NIH. (n.d.).
- Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors - Benchchem. (2025, October 26).
- c-Src Kinase Inhibitor Screening Kit - Sigma-Aldrich. (n.d.).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (2020, January 8).
- Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea - Benchchem. (n.d.).
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC. (n.d.).
- Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed. (2014, September 12).
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - MDPI. (2021, October 28).
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine: Proper Disposal Procedures
Safety Warning: The compound 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a specialized research chemical.[1] Specific toxicological data may be limited. In the absence of a compound-specific Safety Data Sheet (SDS), laboratory personnel must apply the Precautionary Principle , treating this substance as a high-hazard material (potential irritant, sensitizer, and aquatic toxin) until proven otherwise.[1]
Introduction & Hazard Identification
Effective disposal of this compound requires an understanding of its chemical architecture.[1] As a hybrid molecule containing both indole and aminothiazole moieties, it presents a composite hazard profile.
Structural Hazard Analysis (SAR)
| Moiety | Associated Hazards (General Class) | Disposal Implication |
| 2-Aminothiazole | Skin/Eye Irritant, Potential Sensitizer, Aquatic Toxicity | Do NOT release to sanitary sewer.[1] Incineration required. |
| Indole (6-Methoxy) | Bioactive scaffold (CNS activity potential), Aquatic Toxicity | High potency potential; requires containment to prevent environmental leaching.[1] |
| Amine Group | Basic functionality, pH sensitivity | Incompatible with strong acids/oxidizers in waste streams. |
Core Directive: This compound must be classified as Hazardous Chemical Waste . Under EPA RCRA guidelines, while it may not have a specific "P" or "U" listing, it meets the criteria for characteristic waste (toxicity/reactivity) or state-specific "presumed hazardous" criteria.[1]
Pre-Disposal Handling & Containment
Before disposal, the compound must be stabilized and contained to prevent exposure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work within a certified chemical fume hood. If handling bulk powder outside a hood, use a P95/P100 particulate respirator.
-
Skin: Double-gloving recommended.[1] Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.
-
Eyes: Chemical safety goggles (ANSI Z87.1 compliant).
Waste Segregation Protocols
Never mix this compound with incompatible waste streams.
-
Incompatible with: Strong oxidizers (e.g., permanganates, nitrates), strong acids (exothermic salt formation), and reactive metals.
-
Compatible with: General organic solvents (Acetone, Methanol, DMSO) in "Non-Halogenated" or "Halogenated" waste streams, depending on the carrier solvent.
Disposal Workflows
Select the appropriate protocol based on the physical state of the waste.
Protocol A: Solid Waste (Pure Compound)
-
Containment: Transfer the solid substance into a screw-cap glass vial or high-density polyethylene (HDPE) wide-mouth bottle.
-
Labeling: Affix a hazardous waste label. Clearly write the full chemical name. Do not use abbreviations or structural formulas alone.
-
Hazard Check: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed container into a clear, sealable plastic bag (4 mil thickness) to prevent surface contamination of the outer container.
-
Disposal Path: Designate for High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions/Mother Liquors)[1]
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Dichloromethane, Methanol).
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Pour into "Halogenated Organic Waste" carboy.
-
If Non-Halogenated Solvent (DMSO, MeOH, Acetone): Pour into "Non-Halogenated Organic Waste" carboy.
-
-
Concentration Limit: If the concentration is >5% w/v, consider precipitating the solid (if possible) to dispose of as solid waste, reducing the load on liquid incinerators.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone). Add rinsate to the same liquid waste container.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1]
-
Collection: Collect all disposable items contaminated with the compound in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty polypropylene bag.
-
Sharps: If needles/syringes were used, dispose of them in a puncture-proof "Sharps" container labeled for chemical contamination.
-
Final Seal: When full, seal the bag with tape/zip-tie and label as "Debris contaminated with [Compound Name]."
Visualized Decision Logic
The following diagram outlines the critical decision-making process for disposing of this compound to ensure compliance and safety.
Caption: Operational workflow for segregating and disposing of this compound waste streams.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent spread and exposure.
| Step | Action | Rationale |
| 1. Isolate | Evacuate the immediate area and post "Do Not Enter" signage. | Prevents tracking of the compound into clean zones. |
| 2.[2] PPE Up | Don nitrile gloves, lab coat, goggles, and N95/P100 respirator. | Protects against inhalation of dust or aerosols. |
| 3. Contain | Solid: Cover with wet paper towels to prevent dust. Liquid: Surround with absorbent pads/vermiculite. | Minimizes airborne particles and prevents drain entry.[3][4] |
| 4. Clean | Wipe area with Ethanol (70%) or Acetone , then soap and water. | Solubilizes the organic compound for removal. |
| 5. Dispose | Place all cleanup materials into a hazardous waste bag. | Treats cleanup materials as hazardous chemical waste. |
Regulatory Compliance (US Focus)
-
EPA RCRA: This compound is not explicitly listed (P or U list) but must be characterized by the generator. Due to the aminothiazole/indole components, it should be treated as Toxic (Characteristic) if testing is not performed.
-
Drain Disposal: STRICTLY PROHIBITED. The aquatic toxicity potential of thiazole derivatives makes sewer disposal a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.
-
Satellite Accumulation: Waste must be stored at or near the point of generation (e.g., inside the lab) in a closed container until pickup.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). 2-Aminothiazole (Compound Summary). National Library of Medicine. [1]
-
PubChem. (n.d.). Indole (Compound Summary). National Library of Medicine.
-
U.S. Environmental Protection Agency (EPA). (n.d.).[5] Resource Conservation and Recovery Act (RCRA) Regulations.[5][6] [1]
Sources
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A Senior Application Scientist's Guide to Handling 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Synthesized Hazard Profile
The chemical structure of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine suggests a hazard profile that warrants careful handling. The 2-aminothiazole moiety is a known area of concern in medicinal chemistry, sometimes classified as a "toxicophore" due to its potential for metabolic activation.[1][2] Compounds containing this group, as well as related indole structures, are often associated with acute toxicity and irritation.[3][4][5]
| Hazard Classification | Description | Rationale & Supporting Analogues |
| Acute Toxicity (Oral) | Harmful if swallowed. [5] Ingestion may lead to symptoms such as nausea, vomiting, and diarrhea.[4] | Based on data for 2-aminothiazole (H302)[5] and various substituted aminoindazoles (H302).[3][6] |
| Acute Toxicity (Dermal/Inhalation) | May be harmful in contact with skin or if inhaled. [3][4] | Inferred from hazard statements for structurally similar compounds which are classified as harmful upon dermal contact (H312) and inhalation (H332).[3] |
| Skin Corrosion/Irritation | Causes skin irritation. [3][6] Prolonged or repeated exposure should be avoided. | Based on data for 6-methoxy-1H-indazol-3-amine (H315)[6] and 7-Fluoro-6-methoxy-1H-indazol-3-amine (H315).[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [3][5][6] Direct contact can cause significant damage. | Based on data for 2-aminothiazole (H319)[5] and various substituted aminoindazoles (H319).[3][6] |
| Respiratory Irritation | May cause respiratory irritation. [3][4][6] Inhalation of dust or aerosols should be strictly avoided. | Based on data for 6-methoxy-1H-indazol-3-amine (H335)[6] and 7-Fluoro-6-methoxy-1H-indazol-3-amine (H335).[3] |
| Chemical Instability | Potential for degradation. Unprotected 3-aminoindoles can be susceptible to oxidation from air and light.[7] | Extrapolated from the known instability of related 3-aminoindole compounds.[7] |
Foundational Safety: The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, it is crucial to implement a foundational safety strategy. The hierarchy of controls prioritizes the most effective measures to minimize risk. PPE, while essential, is the final barrier between the researcher and the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls are paramount. All handling of the solid material and concentrated solutions must be performed within a certified chemical fume hood or a glovebox to prevent inhalation exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of specific PPE should be guided by a risk assessment of the procedure being performed.
| Task / Procedure | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid / Handling Powder | N95 respirator or higher, worn inside a fume hood. | Safety goggles and a full-face shield. | Double-gloving with chemical-resistant nitrile gloves. | Disposable gown over a fully-buttoned lab coat. |
| Preparing Solutions | Work exclusively within a fume hood. Respirator may not be required if splash/aerosol risk is low. | Safety goggles. Face shield recommended. | Double-gloving with chemical-resistant nitrile gloves. | Fully-buttoned lab coat. |
| Working with Dilute Solutions (<1mM) | Work within a fume hood or in a well-ventilated area. | Safety glasses with side shields. | Single pair of chemical-resistant nitrile gloves. | Fully-buttoned lab coat. |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn over goggles during procedures with a high risk of splashing.[8]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile rubber.[9][10] Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][9]
-
Body Protection: Wear a professional lab coat with sleeves that cover the arms. For procedures involving larger quantities or a higher risk of spills, a disposable, back-closing, chemical-resistant gown is recommended over the lab coat.[11][12]
-
Respiratory Protection: All work with the solid compound must be performed in a manner that avoids generating dust.[3] If there is any risk of aerosolization or if working outside of a fume hood (not recommended), a government-approved respirator (e.g., N95 or a chemical cartridge respirator) is necessary.[9][11] Surgical masks provide no protection from chemical dust or vapors.[8]
Operational Workflow for Safe Handling
A systematic approach to handling minimizes exposure and contamination.
Caption: A systematic workflow for handling the compound.
Step-by-Step Protocol:
-
Preparation: Before retrieving the compound, don all required PPE as specified in Section 3. Prepare the work surface within the chemical fume hood by covering it with disposable, absorbent bench paper.
-
Handling: When weighing the solid, use a dedicated spatula and an anti-static weighing vessel to prevent dispersal of the powder. To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep containers closed whenever possible.
-
Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (e.g., outer gloves, gown, face shield, inner gloves, respirator) to avoid self-contamination.
-
Hygiene: Always wash hands and forearms thoroughly with soap and water after completing work and before leaving the lab.[13]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[9][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[10] Scoop the material into a sealed, properly labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[9]
Waste Disposal Plan
Chemical waste must be handled in accordance with institutional and local regulations. Never dispose of this compound down the drain or in regular trash.[10]
Caption: Decision workflow for proper chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[10] Keep solid waste (e.g., contaminated gloves, bench paper) separate from liquid waste.
-
Container Selection and Labeling: Use a clearly labeled, leak-proof, and chemically compatible container. The label must include the words "HAZARDOUS WASTE," the full chemical name "this compound," and an approximation of the quantity.[10]
-
Waste Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[10] Provide them with an accurate description of the waste.
References
-
MDPI, 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available at: [Link]
-
Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
Pharmacy Practice News, Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Tri-iso, MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. Available at: [Link]
-
European Commission, Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Available at: [Link]
-
ResearchGate, 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]
-
Storemasta, Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
-
MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
European Pharmaceutical Review, Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
